In-Depth Technical Guide: Physicochemical Profiling and Application Workflows for CAS 16169-22-5
As an application scientist designing advanced macromolecular architectures, the selection of the right cross-linking scaffold is paramount. CAS 16169-22-5 , systematically known as 1,3-bis(prop-2-yn-1-yloxy)propan-2-ol,...
Author: BenchChem Technical Support Team. Date: March 2026
As an application scientist designing advanced macromolecular architectures, the selection of the right cross-linking scaffold is paramount. CAS 16169-22-5 , systematically known as 1,3-bis(prop-2-yn-1-yloxy)propan-2-ol, is a highly versatile, trifunctional aliphatic building block[1],[2]. Featuring two terminal alkyne moieties and a central secondary hydroxyl group, this molecule has emerged as a critical linchpin in advanced polymer chemistry, bioconjugation, and the synthesis of complex glycopolymers[3],[4].
This whitepaper provides a rigorous analysis of its physical properties, the causality behind its synthetic formulation, and field-proven protocols for its deployment in orthogonal functionalization workflows.
Physicochemical Profile & Structural Causality
Understanding the physical state and reactive geometry of CAS 16169-22-5 is essential for optimizing downstream reaction conditions. The table below summarizes its core quantitative data:
Causality in Application:
The physical state of CAS 16169-22-5 as an oil at room temperature is dictated by its flexible ether linkages and lack of rigid aromatic rings[5]. This liquid state is highly advantageous, allowing it to act as a solvent-free monomer or cross-linker in high-concentration bulk polymerizations.
Structurally, the molecule offers orthogonal reactivity . The two terminal alkynes are sterically unhindered, making them highly reactive and accessible for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4]. Concurrently, the secondary hydroxyl group increases the molecule's overall polarity, ensuring excellent solubility in polar aprotic solvents (such as THF, DMF, or CH2Cl2) commonly used in bioconjugation[5]. This hydroxyl group also serves as an independent reactive site for esterification, allowing scientists to build complex, multi-functional macromers without prematurely consuming the alkyne "click" handles[3].
Synthesis Methodology: Etherification via Nucleophilic Substitution
The primary industrial and laboratory route to CAS 16169-22-5 involves the nucleophilic substitution of 1,3-dichloropropan-2-ol (1,3-DCH) with propargyl alcohol in a highly basic medium[3],[4].
Step-by-Step Protocol:
Phase Preparation: In a reaction vessel under an argon atmosphere, prepare an aqueous solution of 18M NaOH (10.0 eq). Add cyclohexane as the organic solvent[6].
Catalyst & Nucleophile Addition: Add propargyl alcohol (2.5 eq) and tetrabutylammonium bromide (TBAB) (0.05 eq) to the biphasic mixture[6]. Allow the mixture to stir for 10 minutes.
Electrophile Addition: Introduce 1,3-dichloropropan-2-ol (1 eq) dropwise to the reaction mixture to carefully manage the exothermic substitution[4].
Workup: After complete conversion, separate the organic layer, wash with water to remove residual salts and base, dry over MgSO4, and concentrate under vacuum. The product is isolated as a yellow oil[6].
Scientific Causality:
Why use 18M NaOH and TBAB? The highly basic aqueous medium is required to deprotonate the propargyl alcohol. This dramatically increases the nucleophilicity of the propargyl hydroxyl group compared to the secondary alcohol inherent to 1,3-DCH, ensuring selective etherification at the primary chloride sites[3]. However, because the reaction is biphasic, TBAB is introduced as a phase-transfer catalyst. TBAB facilitates the transport of the hydroxide ions into the organic phase, accelerating the reaction kinetics and ensuring high yields[6].
The true value of CAS 16169-22-5 lies in its ability to undergo orthogonal reactions. Below are two self-validating protocols for its application.
Workflow A: Esterification to Acrylate Monomers
To create trifunctional monomers capable of both radical polymerization and click chemistry, the secondary hydroxyl is esterified with acryloyl chloride[5],[3].
Initialization: Dissolve CAS 16169-22-5 (1 eq) and Triethylamine (Et3N, 1.3 eq) in anhydrous CH2Cl2. Cool the solution to 0°C under an argon atmosphere[5].
Acrylation: Add a solution of acryloyl chloride (1.7 eq) in CH2Cl2 dropwise to the cooled mixture[5].
Propagation: Allow the mixture to stir overnight, gradually warming to room temperature[5].
Validation/Causality: Cooling the reaction to 0°C is critical to mitigate the highly exothermic nature of the acylation, preventing thermal degradation or unwanted polymerization of the newly formed acrylate double bonds[5]. Et3N acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct. This prevents the acidic cleavage of the ether bonds and drives the reaction equilibrium forward[5],[4].
Workflow B: CuAAC Click Chemistry for Bioconjugates
CAS 16169-22-5 is frequently used to cross-link azido-functionalized molecules, such as azido-sugars, to form glycopolymers[4].
Initialization: Combine the azido-sugar (1 eq) and CAS 16169-22-5 (0.8 eq) in a THF:H2O (2:1) solvent mixture at 50°C[4].
Catalyst Generation: Sequentially add aqueous solutions of CuSO4·5H2O and sodium (+)-L-ascorbate[4].
Propagation: Stir the mixture at 50°C for 24 hours. Remove THF under vacuum and freeze-dry the residue[4].
Validation/Causality: Sodium ascorbate is utilized as a mild reducing agent to generate the active Cu(I) catalytic species in situ from the stable Cu(II) salt. This ensures strict regioselectivity, driving the quantitative formation of the 1,4-disubstituted 1,2,3-triazole without requiring strict air-free conditions[4].
Reaction Pathway Visualization
The following diagram maps the orthogonal functionalization pathways of CAS 16169-22-5, illustrating how its specific structural properties dictate its applications in polymer science.
Orthogonal functionalization pathways of CAS 16169-22-5 via CuAAC and esterification.
Comprehensive Technical Guide: Molecular Weight and Chemical Profiling of 1,3-bis(2-propynyloxy)-2-propanol in Advanced Click Chemistry
Executive Summary 1,3-bis(2-propynyloxy)-2-propanol (commonly referred to as 1,3-di-O-propargylglycerol) is a highly specialized homobifunctional crosslinker utilized predominantly in copper-catalyzed azide-alkyne cycloa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,3-bis(2-propynyloxy)-2-propanol (commonly referred to as 1,3-di-O-propargylglycerol) is a highly specialized homobifunctional crosslinker utilized predominantly in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Featuring two terminal alkynes separated by a glycerol-derived backbone, this molecule provides a secondary hydroxyl group that serves as an orthogonal functionalization site. Its unique structural architecture allows for the rapid, high-yield assembly of dendrimers, hydrogels, and complex polymer networks 1.
Chemical Identity & Molecular Weight Calculation
To ensure stoichiometric precision in macromolecular synthesis and CuAAC reactions, exact molecular weight calculation is paramount. The empirical formula for 1,3-bis(2-propynyloxy)-2-propanol is C9H12O32.
Quantitative Data: Molecular Weight Calculation
Element
Atomic Mass ( g/mol )
Atom Count
Total Mass ( g/mol )
Mass Fraction (%)
Carbon (C)
12.011
9
108.099
64.27%
Hydrogen (H)
1.008
12
12.096
7.19%
Oxygen (O)
15.999
3
47.997
28.54%
Total
168.192
100.00%
The exact monoisotopic mass is 168.0786 Da , a critical metric for validation via high-resolution mass spectrometry (HR-MS) 3.
Structural Significance in Click Chemistry (CuAAC)
The CuAAC reaction is a quintessential "click" reaction characterized by its bioorthogonality, high thermodynamic driving force, and mild aqueous conditions 4. 1,3-bis(2-propynyloxy)-2-propanol acts as a robust bifunctional alkyne. The two propargyl ether linkages provide terminal alkynes that coordinate with Cu(I) catalysts to form a highly reactive copper-acetylide intermediate 5. This intermediate undergoes a regioselective 1,3-dipolar cycloaddition with organic azides to form stable 1,4-disubstituted 1,2,3-triazole linkages 6.
The synthesis of 1,3-bis(2-propynyloxy)-2-propanol is typically achieved via the nucleophilic ring-opening of epichlorohydrin by propargyl alcohol under basic conditions 7. This protocol is designed as a self-validating system where temperature control and stoichiometric ratios directly dictate the purity of the bifunctional product versus polymeric byproducts.
Step-by-Step Methodology
Alkoxide Formation: Charge a flame-dried round-bottom flask with propargyl alcohol (2.2 equivalents) and a phase-transfer solvent (e.g., DMSO). Slowly add powdered KOH or NaOH (2.2 equivalents) while stirring.
Causality: The slight excess of propargyl alcohol ensures complete consumption of the epoxide. The strong base deprotonates the propargyl alcohol to form the highly nucleophilic propargyl alkoxide 8.
Epichlorohydrin Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Add epichlorohydrin (1.0 equivalent) dropwise over 1 hour.
Causality: Epichlorohydrin is a bifunctional electrophile. Dropwise addition at low temperatures prevents runaway exothermic polymerization and suppresses the formation of undesired polyglycidyl ethers 9.
Nucleophilic Substitution and Ring Opening: Allow the reaction to warm to room temperature and stir for 12–18 hours.
Causality: The propargyl alkoxide attacks the less hindered carbon of the epoxide (ring opening), forming an intermediate alkoxide that displaces the adjacent chloride (intramolecular SN2) to form a new epoxide, which is immediately attacked by a second propargyl alkoxide molecule to yield the final 1,3-disubstituted propanol.
Aqueous Workup: Quench the reaction with distilled water to solubilize the alkali chloride salts. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
Causality: Quenching halts the reaction and phase separation isolates the organic product from polar byproducts and unreacted salts.
Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation.
Step-by-step synthetic workflow of 1,3-bis(2-propynyloxy)-2-propanol.
Analytical Validation (Self-Validating System)
To ensure trustworthiness in downstream applications, the synthesized 1,3-bis(2-propynyloxy)-2-propanol must be rigorously validated to confirm both its molecular weight and structural connectivity.
Mass Spectrometry (ESI-HRMS): The exact mass of C9H12O3 is 168.0786 g/mol . Electrospray ionization mass spectrometry (ESI-MS) should yield a prominent sodium adduct peak [M+Na]+ at m/z 191.068, confirming the intact mass without fragmentation 10.
Nuclear Magnetic Resonance (NMR):
1H NMR (CDCl3): The terminal alkyne protons (C≡CH ) typically appear as a triplet at ~2.45 ppm due to long-range coupling. The propargylic methylene protons (-O-CH 2-C≡C) appear as a doublet at ~4.20 ppm. The glycerol backbone protons resonate between 3.60 and 4.00 ppm.
13C NMR (CDCl3): The alkyne carbons appear at ~74 ppm (terminal CH) and ~79 ppm (quaternary C), verifying the preservation of the triple bonds during synthesis.
The 1,3-Dipropargyl Glycerol Ether (1,3-DPGE) Blueprint: Commercial Landscape, Synthesis, and CuAAC Integration
Executive Summary The demand for highly specific, orthogonal bioconjugation and polymer cross-linking has driven the rapid adoption of "Click Chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The demand for highly specific, orthogonal bioconjugation and polymer cross-linking has driven the rapid adoption of "Click Chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. Within this domain, 1,3-dipropargyl glycerol ether (1,3-DPGE)—systematically named 1,3-bis(prop-2-ynoxy)propan-2-ol—has emerged as a highly versatile bifunctional alkyne[2]. Unlike simple aliphatic dialkynes, 1,3-DPGE features a secondary hydroxyl group that imparts tunable hydrophilicity and serves as an independent functional handle for post-polymerization modification.
This whitepaper provides an in-depth analysis of the commercial availability of 1,3-DPGE, details a self-validating de novo synthesis protocol, and outlines field-proven methodologies for its application in advanced thermoset and hydrogel formulations[3].
Structural Mechanics & Commercial Availability
The molecular architecture of 1,3-DPGE (C9H12O3) consists of two terminal alkynes separated by a glycerol-derived ether linkage[4]. This specific geometry is critical for cross-linking applications: the ether linkages provide chain flexibility, preventing the resulting 1,2,3-triazole networks from becoming overly brittle, while the secondary alcohol allows for subsequent esterification or etherification[3].
Commercial Landscape
While mono-alkynes like propargyl alcohol are ubiquitous bulk chemicals, bifunctional alkynes like 1,3-DPGE occupy a specialized niche. It is commercially available through specialized chemical suppliers such as Alfa Chemistry and is often cataloged for advanced material science and pharmaceutical research[5]. However, due to its specialized nature, commercial batches can suffer from high costs or supply chain bottlenecks, making in-house synthesis a viable alternative for scale-up operations.
When commercial procurement is unfeasible, 1,3-DPGE can be synthesized from readily available precursors: epichlorohydrin and propargyl alcohol. The reaction proceeds via a two-step, one-pot Williamson ether synthesis mechanism. The intermediate formed is glycidyl propargyl ether, which subsequently undergoes epoxide ring-opening by a second equivalent of propargyl alcohol[6].
Reaction Pathway
Synthetic pathway of 1,3-DPGE via epichlorohydrin and propargyl alcohol.
Step-by-Step Methodology
Note: This protocol utilizes a superbasic NaOH-DMSO system to maximize the nucleophilicity of the propargyl alcohol[6].
Alkoxide Generation:
Action: Suspend finely crushed sodium hydroxide (NaOH, 3.0 equivalents) in anhydrous dimethyl sulfoxide (DMSO). Slowly add propargyl alcohol (2.5 equivalents) dropwise under an inert argon atmosphere at 15 °C.
Causality: Propargyl alcohol (pKa ~13.6) must be deprotonated to form the highly nucleophilic propargyloxide anion. DMSO, a polar aprotic solvent, drastically enhances the nucleophilicity of the anion by leaving it unsolvated (the "superbase" effect).
Epichlorohydrin Addition:
Action: Cool the reaction mixture to 0–5 °C. Add epichlorohydrin (1.0 equivalent) dropwise over 1 hour. Maintain the temperature below 10 °C for an additional 2 hours.
Causality: The initial SN2 displacement of the primary chloride is highly exothermic. Strict thermal control prevents the premature, base-catalyzed polymerization of the epoxide ring.
Epoxide Ring-Opening:
Action: Gradually warm the reaction mixture to 45 °C and stir for 12 hours.
Causality: The intermediate, glycidyl propargyl ether, contains a sterically hindered epoxide ring. Elevated thermal energy is required to drive the second nucleophilic attack by the remaining propargyloxide, successfully forming the 1,3-diether linkage.
Workup & Purification:
Action: Quench the reaction with ice water. Extract the aqueous layer multiple times with diethyl ether. Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product via vacuum distillation (e.g., Kugelrohr).
Causality: Terminal alkynes are susceptible to oxidative coupling (Glaser coupling) or thermal degradation at high temperatures. Vacuum distillation lowers the boiling point, ensuring the structural integrity of the 1,3-DPGE is maintained.
Application Workflow: CuAAC Polymer Cross-Linking
The primary utility of 1,3-DPGE is acting as a cross-linking agent for azide-functionalized polymers to create robust thermosets or hydrogels[3]. The CuAAC reaction is ideal here because it is orthogonal to almost all other functional groups, generates no byproducts, and proceeds with near 100% atom economy[7].
Cross-Linking Network Formation
CuAAC cross-linking workflow utilizing 1,3-DPGE and diazide polymers.
Step-by-Step Cross-Linking Methodology
Stoichiometric Formulation:
Action: Dissolve the diazide-functionalized prepolymer (e.g., diazide-PEG) and 1,3-DPGE in a suitable solvent (e.g., DMF or a water/tert-butanol mixture) at an exact 1:1 molar ratio of azide to alkyne functional groups.
Causality: Maintaining a strict 1:1 stoichiometry is mathematically required by step-growth polymerization kinetics (Carothers' equation) to achieve maximum molecular weight and a uniform, defect-free cross-linked network[3].
Catalyst Activation:
Action: Prepare a fresh aqueous stock solution of copper(II) sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate. The molar ratio of ascorbate to Cu(II) should be at least 5:1.
Causality: The active catalyst for the cycloaddition is the Cu(I) oxidation state. Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to Cu(I) in situ and protecting it from rapid disproportionation or oxidation by atmospheric oxygen[1].
Curing & Gelation:
Action: Inject the catalyst solution into the monomer formulation (typically 1-5 mol% Cu relative to alkynes). Mix rapidly and cast into the desired mold. Allow to cure at room temperature for 12–24 hours.
Causality: The CuAAC reaction boasts a massive rate acceleration (10^7 to 10^8 times faster than the uncatalyzed thermal Huisgen cycloaddition)[1]. This allows gelation to occur rapidly at ambient temperatures, preventing thermal stress or phase separation during the curing process.
Technical Whitepaper: Structural Mechanics and Applications of 1,3-bis(propargyloxy)-2-propanol in Advanced Polymer Conjugates
Executive Summary In the landscape of advanced drug delivery and polymer chemistry, 2-Propanol, 1,3-bis(2-propynyloxy)- (CAS: 16169-22-5) emerges as a highly versatile, dual-functional monomer. Characterized by a central...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced drug delivery and polymer chemistry, 2-Propanol, 1,3-bis(2-propynyloxy)- (CAS: 16169-22-5) emerges as a highly versatile, dual-functional monomer. Characterized by a central secondary hydroxyl group flanked by two terminal alkynes, this molecule serves as a critical building block for synthesizing biodegradable polymer-drug conjugates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides an authoritative breakdown of its chemical identifiers, structural mechanics, and field-proven experimental workflows for drug development professionals.
Chemical Identity & Core Identifiers
To ensure precise procurement and regulatory tracking, the primary identifiers and structural representations of the compound are summarized below, as documented in the[1] and commercial databases like [2].
Structural Mechanics & Causality in Experimental Design
The architectural brilliance of 1,3-bis(propargyloxy)-2-propanol lies in its orthogonal reactivity.
The Secondary Hydroxyl (-OH): Located at the 2-position, this group acts as an anchoring site. It allows researchers to covalently conjugate a therapeutic agent (e.g., via an ester or carbamate linkage) prior to polymerization. This guarantees precise, 100% drug loading on the monomeric repeating unit.
The Terminal Alkynes (-C≡CH): The two propargyl ethers are highly reactive toward azides under Cu(I) catalysis. They enable step-growth polymerization, forming a stable, linear 1,2,3-triazole backbone.
This structural logic is the foundation for advanced therapeutics, such as the sustained-release glaucoma treatments detailed in[3], where bioactive agents are delivered via triazole-linked polymer conjugates.
Caption: Structural logic of 1,3-bis(propargyloxy)-2-propanol in polymer-drug conjugate synthesis.
To maintain scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific conditions are mandated.
This protocol attaches a carboxylic acid-containing drug to the monomer's hydroxyl group.
Reagent Preparation: Dissolve 1,3-bis(propargyloxy)-2-propanol (1.0 eq) and the bioactive carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM).
Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive O-acylisourea intermediate formed during the reaction.
Catalyst & Coupling Agent Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) at 0°C.
Causality: DMAP acts as a nucleophilic acyl transfer catalyst, suppressing unwanted N-acyl rearrangements and accelerating ester formation. Cooling to 0°C minimizes exothermic degradation.
Reaction Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) and ¹H NMR on the crude product. Self-Validation: The protocol is successful only when ¹H NMR shows the complete downfield shift of the secondary carbinol proton (from ~3.9 ppm to ~5.1 ppm), confirming quantitative esterification.
Protocol B: CuAAC Step-Growth Polymerization
This protocol polymerizes the functionalized dialkyne with a diazide comonomer (e.g., PEG-diazide)[3].
Table 2: CuAAC Polymerization Reaction Parameters
Parameter
Optimal Condition
Mechanistic Rationale
Monomer Stoichiometry
1.00 : 1.00 (Alkyne:Azide)
Carothers equation dictates strict equimolarity for high molecular weight in step-growth.
Catalyst System
CuSO₄·5H₂O / Sodium Ascorbate
Ascorbate continuously reduces inactive Cu(II) to active Cu(I) species.
Solvent System
DMF / H₂O (4:1 v/v)
Solubilizes both the hydrophobic organic monomers and the aqueous catalyst salts.
Atmosphere
Argon (Degassed)
Prevents oxidative quenching of the Cu(I) catalyst by atmospheric oxygen.
Monomer Equimolarity: Weigh exactly 1.000 equivalent of the functionalized dialkyne monomer and 1.000 equivalent of the diazide into a Schlenk flask.
Solvent & Catalyst: Dissolve monomers in the DMF/H₂O mixture. Add CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.10 eq).
Degassing (Freeze-Pump-Thaw): Subject the flask to three freeze-pump-thaw cycles.
Causality: Atmospheric oxygen rapidly oxidizes Cu(I) to inactive Cu(II). Complete removal of dissolved oxygen ensures sustained catalytic activity and high polymer yields.
Polymerization: Stir under an inert atmosphere at 30°C for 24 hours.
Validation Checkpoint: Analyze the crude mixture via FTIR spectroscopy. Self-Validation: The polymerization is deemed complete when the azide asymmetric stretch (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹) completely disappear, replaced by triazole ring signals.
Caption: Step-by-step experimental workflow for CuAAC step-growth polymerization.
Deconvoluting the Interactome: A Technical Guide to Trifunctional Alkyne Crosslinkers in Chemical Proteomics
Target identification remains one of the most significant bottlenecks in modern drug discovery. When a bioactive small molecule exhibits phenotypic efficacy, uncovering its direct protein binding partners is essential fo...
Author: BenchChem Technical Support Team. Date: March 2026
Target identification remains one of the most significant bottlenecks in modern drug discovery. When a bioactive small molecule exhibits phenotypic efficacy, uncovering its direct protein binding partners is essential for understanding its mechanism of action and anticipating off-target toxicities. To bridge this gap, chemical proteomics relies heavily on photoaffinity labeling (PAL).
This whitepaper provides an in-depth mechanistic analysis of trifunctional alkyne crosslinkers —the premier chemical biology tools designed to capture, enrich, and identify transient protein-ligand interactions with minimal structural perturbation.
The Tripartite Architecture of Chemical Probes
Synthesizing an ideal chemical probe is a delicate balancing act; even minor structural alterations to a pharmacophore can unpredictably abrogate target binding or alter selectivity. Trifunctional crosslinkers resolve this by consolidating three distinct functional modules into a single, highly efficient building block1[1].
Connectivity Group : A reactive moiety (e.g.,
−NH2
,
−CO2H
, or halogen) that facilitates direct synthetic coupling to the parent ligand1[1].
Photoreactive Group : A latent chemical trap (typically a diazirine) that, upon UV irradiation, generates a highly reactive intermediate to form an irreversible covalent bond with the protein of interest (POI) 1[1].
Bioorthogonal Handle : A terminal alkyne that permits downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the attachment of reporter tags (such as biotin or fluorophores) for enrichment and visualization2[2].
Tripartite architecture of a trifunctional alkyne crosslinker.
Mechanistic Causality: Designing for Minimal Perturbation
The selection of specific functional groups in a trifunctional probe is not arbitrary; it is governed by the strict physical and chemical constraints of the cellular environment.
The Diazirine Advantage
Historically, photoaffinity probes utilized benzophenones or aryl azides. However, these bulky moieties often bump against the target's binding pocket, artificially altering the ligand's affinity3[3].
Alkyl diazirines are preferred because they are nearly isosteric to a methyl group, minimizing steric hindrance 2[2]. Upon irradiation at ~355 nm—a wavelength carefully chosen because it does not induce protein degradation—the diazirine expels nitrogen gas to form a highly reactive carbene intermediate2[2]. This carbene rapidly inserts into nearby C-H, N-H, or O-H bonds of the target protein. If it fails to find a target, it rapidly quenches with the aqueous solvent, drastically reducing non-specific background noise 2[2].
The Alkyne Advantage
While CuAAC click chemistry requires both an alkyne and an azide, placing the terminal alkyne on the small-molecule probe (rather than the azide) is mechanistically superior. Terminal alkynes are biologically inert and exceptionally small 4[4]. Conversely, incorporating the azide into the probe has been empirically shown to produce higher background labeling, as azides can be susceptible to endogenous reduction by cellular thiols or non-specific interactions 2[2].
Quantitative Comparison of Photoreactive Groups
Photoreactive Group
Steric Impact
Activation Wavelength
Reactive Species
Half-life of Intermediate
Primary Target Bonds
Alkyl Diazirine
Minimal (~Isosteric to methyl)
~355 nm
Carbene
Nanoseconds
C-H, N-H, O-H
Benzophenone
Bulky (Two phenyl rings)
~350-360 nm
Diradical
Microseconds
C-H (preferential)
Aryl Azide
Moderate
~250-320 nm (Damaging)
Nitrene
Nanoseconds
C-H, N-H
Experimental Methodology: A Self-Validating Workflow
To ensure high-confidence target deconvolution, the experimental protocol must be designed as a self-validating system . Because photoaffinity labeling will always exhibit some degree of background noise due to random molecular collisions in the crowded cellular milieu, a true target must be validated through dose-dependent competition.
Step-by-Step Protocol: In Situ Photoaffinity Labeling and Enrichment
Step 1: Live-Cell Incubation & Competitive Control
Causality : Labeling must occur in live cells before lysis to capture the protein-ligand interaction in its native, folded state. Lysis disrupts cellular compartments and dilutes protein concentrations, altering binding kinetics.
Action :
Experimental Arm: Incubate live cells with the trifunctional alkyne probe (typically 1–10 µM) for 1 hour.
Validation Arm (Competition): Pre-incubate a parallel cell population with a 10- to 50-fold molar excess of the unmodified parent ligand. A genuine target will show diminished probe labeling in this arm due to competitive pocket occupancy 2[2].
Step 2: UV Photoactivation (Covalent Capture)
Causality : The cells are placed on ice to stabilize transient protein complexes and minimize thermal degradation.
Action : Irradiate the samples with UV light (355–365 nm) for 10–15 minutes3[3].
Step 3: Cell Lysis & CuAAC Click Chemistry
Causality : Cu(I) catalysts can generate reactive oxygen species (ROS) that degrade proteins. The addition of a water-soluble ligand (e.g., THPTA) stabilizes Cu(I) and prevents ROS-mediated damage.
Action : Lyse the cells using a mild detergent buffer. Initiate the click reaction by adding an Azide-PEG-Biotin reporter,
CuSO4
, THPTA, and sodium ascorbate (reducing agent) 4[4].
Step 4: Affinity Enrichment & Stringent Washing
Causality : The biotin-streptavidin interaction is one of the strongest non-covalent bonds known (
Kd∼10−14
M). This permits the use of harsh denaturing washes (e.g., 1% SDS or 8M urea) to strip away non-covalently bound bystander proteins that would otherwise cause false positives in mass spectrometry 5[5].
Action : Incubate the clicked lysates with streptavidin-functionalized beads, followed by stringent washing 6[6].
Step 5: On-Bead Digestion & LC-MS/MS
Action : Perform tryptic digestion directly on the beads. The released peptides are analyzed via high-resolution tandem mass spectrometry (LC-MS/MS) to identify the enriched targets 7[7].
Workflow of target identification using a trifunctional alkyne photoaffinity probe.
Advanced Applications: Beyond Simple Target ID
The utility of trifunctional alkyne crosslinkers extends far beyond basic small-molecule target deconvolution:
Epigenetic Mapping : Probes incorporating diazirines and alkynes have been successfully deployed to identify dynamic "readers" and "erasers" of histone post-translational modifications (PTMs). The compact nature of the diazirine allows it to be placed directly adjacent to PTM sites without disrupting the native epigenetic architecture 3[3].
Structural Proteomics : Advanced trifunctional crosslinkers, such as "Leiker" (Lysine-targeted enrichable cross-linker), utilize an alkyne handle for enrichment, effectively quadrupling the number of cross-linked peptides identified in highly complex lysates. This enables precise mapping of protein conformational states and protein-protein interaction (PPI) networks 8[8].
Polymer Chemistry : Outside of biology, trifunctional alkynes are critical in materials science. They are utilized to synthesize degradable model networks via Atom Transfer Radical Polymerization (ATRP) and click chemistry, creating highly tunable hydrogels and structural polymers 9[9].
References
Beilstein Journals - Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers
URL: [Link]
eLife - Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states
URL: [Link]
ACS Publications - Mapping protein interfaces by a trifunctional cross-linker combined with MALDI-TOF and ESI-FTICR mass spectrometry
URL: [Link]
National Institutes of Health (PMC) - Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells
URL:[Link]
ACS Publications - Identification and Mapping of Protein−Protein Interactions by a Combination of Cross-Linking, Cleavage, and Proteomics
URL:[Link]
ACS Publications - Synthesis of Degradable Model Networks via ATRP and Click Chemistry
URL: [Link]
National Institutes of Health (PMC) - Target Identification by Diazirine Photo-Cross-linking and Click Chemistry
URL: [Link]
CORE - Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'
URL: [Link]
Application Notes and Protocols for 2-Propanol, 1,3-bis(2-propynyloxy)- as a Polymer Crosslinker
Foreword for the Modern Researcher In the dynamic landscape of materials science and drug delivery, the rational design of polymer networks with precisely controlled architectures is paramount. The crosslinking of polyme...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword for the Modern Researcher
In the dynamic landscape of materials science and drug delivery, the rational design of polymer networks with precisely controlled architectures is paramount. The crosslinking of polymers transforms linear chains into robust, three-dimensional structures, profoundly enhancing their mechanical strength, thermal stability, and chemical resistance.[1][2] This guide focuses on a versatile, yet specific, crosslinking agent: 2-Propanol, 1,3-bis(2-propynyloxy)- . This molecule, featuring two terminal alkyne functionalities, is an ideal candidate for modern crosslinking strategies, particularly through the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying chemistry, the rationale behind experimental choices, and the methods to validate the outcomes.
The Crosslinker: 2-Propanol, 1,3-bis(2-propynyloxy)-
Molecular Structure and Properties
2-Propanol, 1,3-bis(2-propynyloxy)- is a dialkyne crosslinker built on a central 2-propanol (glycerol) backbone. The two propargyl ether linkages provide the terminal alkynes necessary for the CuAAC reaction.
Property
Value
Source
Molecular Formula
C9H12O3
Calculated
Molecular Weight
168.19 g/mol
Calculated
Appearance
Expected to be a liquid at room temperature
Inferred from similar structures
Solubility
Expected to be soluble in a range of organic solvents (e.g., DMSO, DMF, THF, Chloroform)
Inferred from similar structures
Note: Specific experimental data for this compound is not widely published. The properties are estimated based on its chemical structure and comparison to similar molecules.
Synthesis of 2-Propanol, 1,3-bis(2-propynyloxy)-
The synthesis of this crosslinker can be achieved through a Williamson ether synthesis, a fundamental and reliable reaction in organic chemistry.
Reaction Scheme:
A simplified Williamson ether synthesis for the crosslinker.
Protocol for Synthesis:
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add glycerol (1 equivalent) to anhydrous tetrahydrofuran (THF).
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add a strong base, such as sodium hydride (NaH, ~2.2 equivalents), portion-wise. Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen gas evolution ceases.
Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (2.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
Washing: Wash the combined organic layers with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2-Propanol, 1,3-bis(2-propynyloxy)-.
Mechanism of Crosslinking: The Power of Click Chemistry
The primary application of 2-Propanol, 1,3-bis(2-propynyloxy)- as a crosslinker is through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a class of reactions that are highly efficient, specific, and tolerant of a wide range of functional groups and reaction conditions.[3]
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4][5]
Schematic of polymer crosslinking using CuAAC.
Experimental Protocols
Preparation of Azide-Functionalized Polymers
To utilize 2-Propanol, 1,3-bis(2-propynyloxy)- as a crosslinker, the polymer to be crosslinked must possess azide functional groups. The method for introducing azides will depend on the specific polymer. A common strategy is to start with a polymer containing reactive groups (e.g., hydroxyls, halides) and convert them to azides.
Example Protocol: Azidation of Poly(vinyl alcohol) (PVA)
Halogenation: Dissolve PVA in a suitable solvent (e.g., N,N-dimethylformamide - DMF). Add an excess of a halogenating agent (e.g., thionyl chloride or carbon tetrabromide/triphenylphosphine) and stir at an elevated temperature (e.g., 60-80 °C) for several hours. Precipitate the halogenated PVA in a non-solvent like ethanol and dry under vacuum.
Azidation: Dissolve the halogenated PVA in DMF. Add an excess of sodium azide (NaN₃) and stir at 60-80 °C for 24-48 hours.
Purification: Precipitate the azide-functionalized PVA (PVA-N₃) in water or another suitable non-solvent. Purify the polymer by dialysis against deionized water for several days to remove residual salts, followed by lyophilization.
Crosslinking of Azide-Functionalized Polymer with 2-Propanol, 1,3-bis(2-propynyloxy)-
This protocol provides a general procedure for the CuAAC crosslinking reaction. The concentrations and ratios may need to be optimized for specific polymers and desired crosslinking densities.
Dissolve the azide-functionalized polymer in the chosen degassed solvent to the desired concentration (e.g., 5-20% w/v).
Prepare a stock solution of 2-Propanol, 1,3-bis(2-propynyloxy)- in the same solvent. The amount to be added will depend on the desired crosslinking density. A molar ratio of 0.5:1 of the dialkyne crosslinker to the azide monomer units is a good starting point.
Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).
Prepare a fresh stock solution of sodium ascorbate (e.g., 200 mM in water).
Reaction Setup:
In a reaction vessel, add the azide-functionalized polymer solution.
Add the required volume of the 2-Propanol, 1,3-bis(2-propynyloxy)- solution and mix thoroughly.
Add the CuSO₄ solution to the mixture. The final concentration of copper is typically in the range of 1-5 mol% relative to the azide groups.
Initiate the crosslinking reaction by adding the sodium ascorbate solution. The molar ratio of sodium ascorbate to CuSO₄ should be at least 2:1, with a 5-fold excess being common to ensure the reduction of Cu(II) to the active Cu(I) state.[4][5]
Gelation and Curing:
Gently mix the solution and allow it to stand at room temperature. Gelation time will vary depending on the concentrations of reactants and catalyst.
The reaction can be allowed to proceed for several hours to ensure complete crosslinking.
Purification:
The resulting crosslinked polymer (hydrogel or organogel) should be purified to remove unreacted reagents and the copper catalyst. This is typically done by immersing the gel in a large volume of a suitable solvent (e.g., deionized water for hydrogels) and allowing it to swell. The solvent should be changed periodically over several days. For hydrogels, immersing in an EDTA solution can help to chelate and remove residual copper ions.
Characterization of Crosslinked Polymers
The extent of crosslinking significantly impacts the properties of the resulting polymer network. The following are key characterization techniques:
Technique
Parameter Measured
Significance
Swelling Studies
Equilibrium swelling ratio
Provides an indication of the crosslink density. A lower swelling ratio suggests a higher degree of crosslinking.
Rheology
Storage (G') and loss (G'') moduli
Characterizes the viscoelastic properties of the material. A solid-like gel will have G' > G''. The value of G' in the rubbery plateau region can be used to calculate the crosslink density.
Differential Scanning Calorimetry (DSC)
Glass transition temperature (Tg)
An increase in Tg after crosslinking indicates reduced chain mobility due to the formation of a network structure.
Fourier-Transform Infrared Spectroscopy (FTIR)
Disappearance of azide peak (~2100 cm⁻¹)
Confirms the consumption of the azide functional groups and the formation of the triazole ring, indicating successful crosslinking.
Applications in Drug Delivery
Crosslinked polymers, particularly hydrogels, are of great interest in drug delivery due to their biocompatibility and ability to encapsulate and provide sustained release of therapeutic agents. The use of 2-Propanol, 1,3-bis(2-propynyloxy)- as a crosslinker offers several advantages in this context:
Biocompatibility of the Triazole Linkage: The 1,2,3-triazole ring formed during the CuAAC reaction is generally considered to be biologically inert.
Tunable Crosslink Density: By varying the concentration of the crosslinker, the swelling properties and, consequently, the drug release kinetics of the hydrogel can be precisely controlled.
Mild Reaction Conditions: The CuAAC reaction proceeds under mild, often aqueous, conditions, which is crucial for the encapsulation of sensitive biologic drugs without denaturation.
Conclusion
2-Propanol, 1,3-bis(2-propynyloxy)- is a valuable crosslinking agent for the creation of advanced polymer networks. Its utility is maximized through the application of copper-catalyzed azide-alkyne cycloaddition, a robust and versatile "click" reaction. This guide provides the foundational knowledge and protocols to empower researchers to utilize this crosslinker for the development of novel materials with tailored properties for a wide range of applications, from materials science to advanced drug delivery systems. As with any chemical process, appropriate safety precautions should be taken, and optimization of the described protocols for specific polymer systems is encouraged.
References
Sharpless, K. B., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3:153-162.
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
baseclick. (n.d.). Protocols. Retrieved from [Link]
PubChem. (n.d.). 2-Propanol, 1,3-bis(o-tolyloxy)-. Retrieved from [Link]
reaction conditions for propargyl ether click chemistry
An Application Guide to Propargyl Ether Click Chemistry: Reaction Conditions and Protocols Introduction: The Power of the Click In the landscape of modern chemical synthesis, the "click chemistry" philosophy, first artic...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Propargyl Ether Click Chemistry: Reaction Conditions and Protocols
Introduction: The Power of the Click
In the landscape of modern chemical synthesis, the "click chemistry" philosophy, first articulated by K. B. Sharpless, represents a paradigm shift towards reactions that are high-yielding, broad in scope, and generate minimal byproducts.[1] This approach has revolutionized fields from drug discovery to materials science by providing a reliable and efficient toolkit for molecular assembly.[2][3] At the forefront of this revolution is the azide-alkyne Huisgen 1,3-dipolar cycloaddition.[4] While the thermal version of this reaction requires harsh conditions and often yields mixtures of products, the development of catalyzed and strain-promoted variants has unlocked its full potential.[1][4]
The propargyl ether group (-CH₂C≡CH) is a cornerstone of this chemistry.[5] Its terminal alkyne provides the reactive handle for the cycloaddition, while the ether linkage often enhances solubility and provides a stable, flexible spacer.[6] This guide provides an in-depth exploration of the two primary modalities of propargyl ether click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings, critical reaction parameters, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of a click reaction, transforming a terminal alkyne (like a propargyl ether) and an azide into a 1,4-disubstituted 1,2,3-triazole with remarkable efficiency and complete regioselectivity.[2] This process boasts a rate acceleration of up to 10⁸ compared to its uncatalyzed thermal counterpart, allowing reactions to proceed smoothly at room temperature in a variety of solvents, including water.[1]
The Catalytic Cycle: A Dinuclear Copper Pathway
Initial theories proposed a mononuclear copper catalyst, but extensive kinetic and computational studies now support a dinuclear copper-mediated pathway as the kinetically dominant mechanism.[7][8] This understanding is critical for optimizing reaction conditions.
The cycle proceeds through several key stages:
Catalyst Generation : The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[7] This step is crucial as Cu(I) is prone to disproportionation and oxidation in aqueous or aerobic environments.[9]
Copper Acetylide Formation : A terminal alkyne coordinates to a Cu(I) center and is deprotonated, forming a copper(I) acetylide.[7]
Dinuclear Complex Assembly : This acetylide engages a second Cu(I) center and the azide substrate, forming a key dinuclear π,σ-bis(copper) intermediate.[7] This assembly brings the reactants into close proximity and the ideal orientation for cycloaddition.
Cyclization and Ring Contraction : The azide attacks the alkyne within this complex, leading to a six-membered copper metallacycle that rapidly contracts to a more stable dinuclear copper triazolide.[7]
Protonolysis and Product Release : The copper-triazole bond is cleaved by a proton source (often another alkyne molecule), releasing the stable 1,4-disubstituted triazole product and regenerating the active catalyst to continue the cycle.[7]
Caption: The dinuclear catalytic cycle of the CuAAC reaction.
Optimizing CuAAC: Key Reaction Parameters
The success of a CuAAC reaction hinges on the careful selection of its core components.
Component
Recommendation
Rationale & Expert Insights
Copper Source
1–5 mol% CuSO₄·5H₂O with 5–10 mol% Sodium Ascorbate.
Using a Cu(II) precursor with an in situ reducing agent is experimentally convenient and robust. Sodium ascorbate is the gold standard; it rapidly reduces Cu(II) to the active Cu(I) state and scavenges oxygen, preventing the oxidative homocoupling (Glaser coupling) of the alkyne, a common side reaction.[2][10]
Ligand
1–5 equivalents relative to copper.
Ligands are critical for stabilizing the Cu(I) oxidation state and accelerating the reaction.[11] For biological applications, they are mandatory to prevent copper-induced damage to biomolecules. The choice of ligand dictates solubility and efficiency.
Solvent
t-BuOH/H₂O (1:1), DMSO/H₂O, DMF, THF.
The reaction is often accelerated in aqueous media.[1] A co-solvent is typically required to solubilize organic substrates. For bioconjugation, aqueous buffers (e.g., PBS) are used exclusively. For small molecule synthesis, a t-BuOH/H₂O mixture is a versatile starting point.[10][12]
Temperature
Room Temperature (20-25 °C).
The catalysis is so efficient that heating is rarely necessary. Most reactions reach completion within 1-4 hours at room temperature.[10] For sensitive biomolecules or complex systems, reactions can be run at 4 °C over a longer period.
Stoichiometry
1.0 to 1.2 equivalents of the azide relative to the propargyl ether.
A slight excess of one reagent can be used to drive the reaction to completion, depending on which starting material is more valuable or easier to remove during purification.[10]
A Deeper Look at Ligands:
The development of specialized ligands has been pivotal in expanding the scope of CuAAC, particularly in bioconjugation.
Ligand
Key Features & Primary Use Case
TBTA (Tris(benzyltriazolylmethyl)amine)
The first widely used ligand. Highly effective but has poor water solubility, limiting its use in bioconjugation. Ideal for organic synthesis.[2][13]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
A highly water-soluble analogue of TBTA. It is the ligand of choice for labeling proteins, nucleic acids, and other biomolecules in aqueous buffers.[14]
BTTAA
A newer generation water-soluble ligand that can significantly accelerate the reaction even at very low copper concentrations, reducing cytotoxicity.[15] Excellent for live-cell applications.
Histidine
The natural amino acid L-histidine has been shown to be an effective ligand, potentially offering lower toxicity compared to synthetic alternatives in certain cellular systems.[13][16]
Protocols for Propargyl Ether CuAAC
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is suitable for coupling a propargyl ether-containing molecule with an azide in an organic/aqueous solvent system.
Solvent: 1:1 mixture of tert-butanol (t-BuOH) and deionized water
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer
Methodology:
Reactant Preparation: In the reaction vessel, dissolve the propargyl ether substrate (1.0 equiv) and the azide substrate (1.1 equiv) in the t-BuOH/H₂O (1:1) solvent mixture. Stir to ensure complete dissolution.
Stock Solution Preparation: In separate vials, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1.0 M in water). Self-Validation Check: A freshly prepared, clear, colorless solution of sodium ascorbate is essential for efficient reduction.
Initiation: To the stirring solution of reactants, add the sodium ascorbate solution (0.1 equiv).
Catalysis: Add the CuSO₄ solution (0.02 equiv) to initiate the reaction. A color change (e.g., to a pale yellow/green) may be observed.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 30-60 minutes using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.[10]
Work-up and Purification: Once the reaction is complete (as indicated by the consumption of the limiting reagent), dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Bioconjugation to a Propargyl Ether-Labeled Protein
This protocol describes the labeling of a protein containing a propargyl ether group with an azide-functionalized cargo (e.g., a fluorescent dye).
Materials:
Propargyl ether-labeled protein (1.0 equiv, e.g., at 10-50 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Azide-functionalized cargo (5-10 equiv)
CuSO₄ stock solution (e.g., 20 mM in water)
THPTA ligand stock solution (e.g., 100 mM in water)
Sodium ascorbate stock solution (freshly prepared, 100 mM in water)
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)
Methodology:
Catalyst Premix: In a microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA ligand solutions. A typical ratio is 1:5 (Cu:ligand) to ensure the copper remains chelated.[10] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes. Causality Explanation: Premixing the copper and ligand allows the complex to form before it is introduced to the protein, minimizing potential non-specific interactions and copper-mediated protein damage.
Reaction Setup: In a separate tube, combine the propargyl-labeled protein solution with the azide-labeled cargo.
Initiation: Add the sodium ascorbate solution to the protein/azide mixture to a final concentration of 1-5 mM.
Catalysis: Add the Catalyst Premix to the reaction mixture to achieve a final copper concentration of 100-250 µM.
Incubation: Gently mix the solution and allow the reaction to proceed at room temperature for 1-2 hours. For very sensitive proteins, the reaction can be performed at 4°C for 4-12 hours.
Purification: Purify the labeled protein from excess reagents and catalyst using an appropriate method. SEC (e.g., a desalting column) is effective for removing small molecules. Dialysis is a suitable alternative for larger volumes.[6]
Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (which may show a mobility shift), and Mass Spectrometry (e.g., ESI-MS) to determine the final mass of the conjugate.
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where copper catalysis is undesirable, such as in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the premier choice.[17] This reaction is a cornerstone of bioorthogonal chemistry, enabling covalent bond formation within the complex environment of a cell without interfering with native biochemical processes.[18]
The Principle of Strain-Release
SPAAC leverages the high ring strain of a cyclooctyne, the smallest stable cyclic alkyne.[18] The linear geometry required by the alkyne triple bond is highly distorted within the eight-membered ring, creating substantial internal energy. This strain is released upon the [3+2] cycloaddition with an azide, providing a large thermodynamic driving force that allows the reaction to proceed rapidly at physiological temperatures without any catalyst.[17][]
The mechanism is a concerted 1,3-dipolar cycloaddition, where the azide reacts with the strained alkyne (the dipolarophile) to form a stable triazole product.[17] Unlike CuAAC, which produces a single 1,4-regioisomer, SPAAC with unsymmetrical cyclooctynes can sometimes produce a mixture of regioisomers, although one often predominates.[20]
Caption: The catalyst-free mechanism of SPAAC.
Optimizing SPAAC: Key Reaction Parameters
Component
Recommendation
Rationale & Expert Insights
Cyclooctyne
DBCO (Dibenzocyclooctyne) derivatives are most common.
The choice of cyclooctyne is the primary determinant of reaction rate. DBCO and its analogues offer a good balance of high reactivity and stability.[21] More strained or electron-deficient cyclooctynes (e.g., DIFO) react faster but may be less stable.[22] Water-soluble versions (e.g., Sulfo-DBCO) are available for labeling in aqueous media.[23]
Solvent/Buffer
Aqueous buffers (PBS, HEPES, pH 7.0-7.4) for bioconjugation. Organic co-solvents (DMSO, DMF, <10%) can be used to dissolve hydrophobic reagents.
SPAAC is robust across many solvents. For biological applications, buffer choice can impact kinetics. Studies have shown that HEPES buffer can result in higher reaction rates compared to PBS.[23][24]
pH
pH 7-8.5
Higher pH values (within a biologically compatible range) have been observed to generally increase SPAAC reaction rates, though this can be buffer-dependent.[23][25]
Temperature
4 °C, 25 °C, or 37 °C.
The reaction proceeds readily at ambient or physiological temperatures. Lower temperatures (4 °C) can be used to slow the reaction and minimize degradation of sensitive samples, while 37 °C is standard for live-cell experiments.[17]
Stoichiometry
5-50 fold excess of the cyclooctyne reagent.
In bioconjugation, especially cell labeling, the azide-modified biomolecule is the limiting reagent. A significant excess of the small molecule cyclooctyne probe is used to ensure rapid and complete labeling.[17][18]
Protocol for Propargyl Ether SPAAC
While propargyl ethers themselves are used in CuAAC, SPAAC requires a strained cyclooctyne. The following protocol details the labeling of a biological system where an azide has been metabolically incorporated, which is then targeted by a cyclooctyne probe. This represents the most common application of the SPAAC reaction.
Protocol 3: Live-Cell Surface Glycan Labeling via SPAAC
This protocol describes the labeling of cell-surface glycans that have been metabolically tagged with an azide-containing sugar (e.g., Ac₄ManNAz), using a DBCO-functionalized fluorophore.
Materials:
Adherent cells cultured in a suitable format (e.g., glass-bottom dish for microscopy)
Cell culture medium (e.g., DMEM)
Azido-sugar for metabolic labeling (e.g., Ac₄ManNAz)
Metabolic Labeling: Culture cells in medium supplemented with an azido-sugar (e.g., 25-50 µM Ac₄ManNAz). Incubate for 24-72 hours to allow for the metabolic incorporation of the azide into cell surface glycans. Trustworthiness Check: Run a control culture without the azido-sugar to validate that subsequent fluorescent labeling is specific to the incorporated azide.
Cell Preparation: Gently wash the cells three times with warm (37°C) PBS to remove any unincorporated azido-sugar from the medium.
SPAAC Reaction: Prepare a solution of the DBCO-fluorophore in pre-warmed complete culture medium or PBS to a final concentration of 20-50 µM.
Incubation: Add the DBCO-fluorophore solution to the washed cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal time may vary depending on the cell type and cyclooctyne reactivity.
Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore. This step is critical to reduce background fluorescence.
Imaging: Add fresh medium or PBS to the cells. Image the labeled cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Comparative Summary: CuAAC vs. SPAAC
Feature
Copper-Catalyzed (CuAAC)
Strain-Promoted (SPAAC)
Catalyst
Required: Cu(I)
None: Metal-free
Biocompatibility
Lower; potential copper cytotoxicity. Mitigated by ligands and low concentrations.
High; fully bioorthogonal. Ideal for in vivo and live-cell studies.
Reaction Speed
Very fast (typically complete in < 4 hours).
Fast, but generally slower than CuAAC. Rate is dependent on cyclooctyne structure.
Reactants
Terminal Alkyne (e.g., Propargyl Ether) + Azide
Strained Cyclooctyne + Azide
Regioselectivity
Exclusively 1,4-disubstituted triazole.
Can produce a mixture of regioisomers.
Primary Use Case
Small molecule synthesis, bioconjugation (in vitro), materials science, surface modification.
Live-cell imaging, in vivo chemistry, antibody-drug conjugation, hydrogel formation.
Conclusion
Propargyl ether click chemistry offers an exceptionally robust and versatile platform for covalent ligation. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) pathways is dictated by the specific demands of the application. CuAAC remains the gold standard for rapid and regioselective synthesis and in vitro conjugation, where its speed and efficiency are paramount.[26] In contrast, SPAAC provides an indispensable tool for researchers working within complex biological systems, offering the ability to perform chemistry in living cells and whole organisms without the perturbation of a metal catalyst.[18] By understanding the mechanisms and optimizing the reaction conditions outlined in this guide, researchers can confidently apply this powerful chemistry to accelerate progress in drug discovery, chemical biology, and materials science.
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. (URL: [Link])
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. (URL: [Link])
Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions - ChemRxiv. (URL: [Link])
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (URL: [Link])
a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).... - ResearchGate. (URL: [Link])
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (URL: [Link])
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC. (URL: [Link])
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. (URL: [Link])
DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY Reported by Gregory C. Patton November 8, 2004 INTRODUCTION Secondary metabo. (URL: [Link])
Most used CuAAC reaction ligands. | Download Scientific Diagram - ResearchGate. (URL: [Link])
The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates - ResearchGate. (URL: [Link])
The effects of buffer, pH, and temperature upon SPAAC reaction rates - RSC Publishing. (URL: [Link])
The effects of buffer, pH, and temperature upon SPAAC reaction rates. - R Discovery. (URL: [Link])
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (URL: [Link])
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing). (URL: [Link])
Chapter 15: Click Chemistry for Hi-tech Industrial Applic
Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. (URL: [Link])
Bioconjugation Techniques Using 1,3-bis(2-propynyloxy)-2-propanol: A Heterotrifunctional Scaffold for Advanced Molecular Design
As bioconjugation strategies evolve, the demand for versatile, highly controlled crosslinking scaffolds has surged. 1,3-bis(prop-2-yn-1-yloxy)propan-2-ol (CAS: 16169-22-5), commonly referred to as dipropargyl glycerol, h...
Author: BenchChem Technical Support Team. Date: March 2026
As bioconjugation strategies evolve, the demand for versatile, highly controlled crosslinking scaffolds has surged. 1,3-bis(prop-2-yn-1-yloxy)propan-2-ol (CAS: 16169-22-5), commonly referred to as dipropargyl glycerol, has emerged as a premier heterotrifunctional hub[1]. Featuring two terminal alkyne groups flanking a central secondary hydroxyl, this molecule offers a unique combination of bioorthogonal reactivity and tunable physicochemical properties.
This application note provides a deep dive into the mechanistic utility of dipropargyl glycerol, focusing on its role in synthesizing dimeric radioligands and complex polymer crosslinkers. By understanding the causality behind each synthetic choice, researchers can leverage this scaffold to design self-validating, high-yield bioconjugation workflows.
Mechanistic Insights: Why Dipropargyl Glycerol?
The architectural brilliance of 1,3-bis(prop-2-yn-1-yloxy)propan-2-ol lies in its tri-part functional logic:
Bioorthogonal Homobifunctionality: The two terminal propargyl ethers are primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the simultaneous, high-yield conjugation of two azide-bearing targeting vectors, creating a bivalent (dimeric) ligand.
Hydrophilic Backbone: Unlike long-chain aliphatic dialkynes (e.g., 1,7-octadiyne), the glycerol-derived ether backbone imparts crucial hydrophilicity. This prevents the aggregation of the resulting bioconjugates in aqueous media and minimizes non-specific binding in biological assays[2].
Orthogonal Hydroxyl Handle: The secondary hydroxyl group at the 2-position is sterically hindered enough to remain inert during standard click chemistry, yet reactive enough to undergo targeted esterification or etherification. This allows the attachment of a third functional moiety, such as a Silicon Fluoride Acceptor (SiFA) for radiolabeling[3] or an acryloyl group for polymerization[1].
Application Workflow 1: Synthesis of Dimeric Radioligands
Dimerization of targeting vectors significantly enhances target avidity due to the multivalent effect. A landmark application of dipropargyl glycerol is its conversion into a SiFA-dipropargyl glycerol prosthetic group[3]. This scaffold was utilized to synthesize[18F]BMPPSiF, a homodimeric PET tracer with exceptional affinity for 5-HT1A serotonin receptors[2].
Caption: Workflow for synthesizing dimeric radioligands via a dipropargyl glycerol scaffold.
Protocol 1: Microwave-Assisted CuAAC Dimerization
Causality & Rationale: The steric bulk of the SiFA group and the two incoming targeting ligands makes the second click cycloaddition kinetically sluggish at room temperature. Microwave irradiation provides localized, rapid heating that overcomes this activation barrier without causing the thermal degradation typical of prolonged conventional heating[2].
Reagents:
SiFA-dipropargyl glycerol intermediate (1.0 eq)
Azide-functionalized targeting ligand (2.5 eq)
Copper(II) sulfate pentahydrate (0.2 eq)
Sodium ascorbate (0.5 eq)
Solvent: DMF/H₂O (4:1 v/v)
Step-by-Step Methodology:
Degassing: Dissolve the SiFA-dipropargyl glycerol and the azide-ligand in the DMF/H₂O mixture. Sparge the solution with Argon for 10 minutes. Why? Oxygen rapidly oxidizes the active Cu(I) catalyst back to inactive Cu(II), stalling the reaction.
Catalyst Activation: In a separate vial, dissolve CuSO₄ and sodium ascorbate in degassed water. The solution will shift from blue to colorless/pale yellow, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species.
Reaction Initiation: Inject the active catalyst mixture into the main reaction vessel under Argon.
Microwave Irradiation: Seal the vessel and subject it to microwave heating at 80°C for 15 minutes.
Self-Validation (In-Process QC): Monitor the reaction via LC-MS.
Validation Check: The disappearance of the mono-clicked intermediate mass and the emergence of the di-clicked product peak confirms successful bivalent conjugation. If the mono-clicked species persists, spike an additional 0.2 eq of sodium ascorbate to regenerate any oxidized Cu(I) and irradiate for 5 more minutes.
Purification: Quench the reaction with EDTA to chelate the copper, then purify the dimeric conjugate via preparative RP-HPLC.
Quantitative Data: Avidity Enhancement
The dimerization of 5-HT1A ligands using this scaffold yields a profound increase in binding potential, as demonstrated by molecular docking and in vivo PET imaging studies[2].
Beyond radiopharmaceuticals, the secondary hydroxyl of 1,3-bis(prop-2-yn-1-yloxy)propan-2-ol can be esterified with acryloyl chloride to yield 1,3-bis(prop-2-yn-1-yloxy)propan-2-yl acrylate[1]. This creates a powerful crosslinker possessing both vinyl reactivity (for radical polymerization) and alkyne reactivity (for post-polymerization click functionalization).
Caption: Dual-reactivity pathways of acryloylated dipropargyl glycerol in polymer crosslinking.
Protocol 2: Acryloylation of the Secondary Hydroxyl
Causality & Rationale: Acryloyl chloride is highly reactive and its reaction with alcohols is strongly exothermic. Conducting the reaction at 0°C prevents the auto-polymerization of the newly formed acrylate group. Triethylamine (Et₃N) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward and protecting the ether linkages from acid-catalyzed cleavage[1].
Reagents:
1,3-bis(prop-2-yn-1-yloxy)propan-2-ol (1.0 eq)
Acryloyl chloride (1.5 eq)
Triethylamine (Et₃N) (2.0 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Preparation: Dissolve the dipropargyl glycerol and Et₃N in anhydrous DCM under an Argon atmosphere. Cool the flask to 0°C using an ice bath.
Addition: Dilute the acryloyl chloride in a small volume of DCM and add it dropwise to the stirring solution over 30 minutes.
Observation: A white precipitate (triethylammonium chloride salts) will begin to form immediately.
Incubation: Allow the reaction to slowly warm to room temperature and stir overnight.
Self-Validation (In-Process QC): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). Stain the plate with KMnO₄.
Validation Check: The starting material will appear as a single spot. The acryloylated product will migrate higher (due to lower polarity from the loss of the hydroxyl group) and will rapidly decolorize the KMnO₄ stain due to the presence of the new, highly reactive vinyl group.
Workup: Wash the organic layer successively with saturated NaHCO₃ (to neutralize excess acid), 1M HCl (to remove excess amine), and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Verification: Confirm the esterification via ¹H NMR by identifying the emergence of distinct vinyl protons at δ 5.8–6.4 ppm[4].
Technical Support Center: Yield Optimization for 1,3-Dipropargyl Glycerol Ether Synthesis
Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 1,3-bis(prop-2-yn-1-yloxy)propan-2-ol (commonly known...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 1,3-bis(prop-2-yn-1-yloxy)propan-2-ol (commonly known as 1,3-dipropargyl glycerol ether or 1,3-DGE).
1,3-DGE is a critical bifunctional building block used in click chemistry, lipid nanoparticle (LNP) formulation, and dendrimer synthesis. However, achieving high yields (>85%) requires precise thermodynamic and kinetic control over a complex biphasic system. Below, we dissect the causality behind common reaction failures, provide a self-validating protocol, and answer frequently asked troubleshooting questions.
I. Mechanistic Workflow & Reaction Dynamics
The synthesis typically utilizes 1,3-dichloropropan-2-ol (1,3-DCH) and propargyl alcohol. The reaction proceeds via an in situ epoxidation (forming epichlorohydrin), followed by nucleophilic attack from the propargyl alkoxide. Controlling the regioselectivity of this attack is the primary challenge in yield optimization.
Mechanistic pathway of 1,3-DGE synthesis highlighting critical intermediates.
II. Quantitative Condition Matrix
Selecting the right base, solvent, and phase transfer catalyst (PTC) is the difference between a 30% and a 95% yield. The table below summarizes the causal relationship between reaction conditions and typical outcomes.
Reaction System
Catalyst (PTC)
Temp
Stoichiometry (1,3-DCH : Propargyl OH)
Major Product Outcome
Typical Yield
NaOH (aq) / Cyclohexane
TBAB (5 mol%)
25 °C
1 : 2.5
1,3-DGE (Target)
85 - 95%
NaOH (aq) / Cyclohexane
None
25 °C
1 : 2.5
Mono-alkylated intermediate
< 30%
NaH / THF (Anhydrous)
None
60 °C
1 : 3.0
Tri-alkylated impurity
< 40%
KOH (aq) / Toluene
TBAB (5 mol%)
80 °C
1 : 2.5
Elimination / Degradation
< 20%
III. Troubleshooting FAQs
Q1: Why is my overall yield stalling below 40%, with mostly mono-alkylated product recovered?
Causality: This is a classic symptom of poor interfacial mass transfer. In a biphasic system (e.g., aqueous NaOH and an organic solvent like cyclohexane), the propargyl alkoxide generated in the aqueous phase must cross into the organic phase to react with the electrophile (1,3-DCH or in situ epichlorohydrin).
Solution: You must utilize a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) [2]. TBAB forms a lipophilic ion pair with the propargyl alkoxide, shuttling it across the phase boundary. Without TBAB, the reaction rate drops precipitously after the first alkylation due to the increasing lipophilicity of the mono-alkylated intermediate.
Q2: I am detecting a significant amount of a higher molecular weight impurity. How do I prevent over-alkylation (tri-propargylation)?
Causality: Tri-propargylation occurs when the secondary hydroxyl group on the glycerol backbone becomes deprotonated and reacts with excess propargyl electrophiles.
Solution: Rely on thermodynamic pKa differentials rather than strict stoichiometry. The basic media increases the nucleophilicity of the primary hydroxyl in propargyl alcohol, which is inherently more acidic than the secondary alcohol of 1,3-DCH [1]. By strictly maintaining the reaction temperature at or below 25 °C and using a highly concentrated aqueous base (18M NaOH) rather than a strong anhydrous base like NaH, you kinetically trap the secondary alcohol in its protonated, non-nucleophilic state.
Q3: Should I start with purified Epichlorohydrin (ECH) or 1,3-Dichloropropan-2-ol (1,3-DCH)?
Causality: While both are viable, starting with 1,3-DCH is highly recommended for bench-scale synthesis. 1,3-DCH is less volatile and less toxic than ECH. Under strongly basic conditions, 1,3-DCH undergoes rapid intramolecular cyclization to form ECH in situ. This controlled, steady-state generation of the epoxide prevents thermal runaway and reduces the risk of epoxide polymerization side-reactions.
IV. Self-Validating Experimental Protocol
This protocol is engineered to provide high yields (~95%) of 1,3-DGE by leveraging a TBAB-catalyzed biphasic system [2]. It includes in-process validation checkpoints to ensure the reaction is proceeding correctly before moving to the next step.
Under an argon atmosphere, add the 18M NaOH solution to a round-bottom flask.
Add cyclohexane, followed by TBAB (0.05 eq.) and propargyl alcohol (2.5 eq.).
Self-Validation Checkpoint: Stir vigorously for 10 minutes. You should observe a distinct, milky biphasic emulsion. A slight exotherm indicates the successful deprotonation of propargyl alcohol to its alkoxide.
Electrophile Addition:
Cool the reaction vessel in a water bath to maintain an internal temperature of exactly 20–25 °C.
Add 1,3-DCH (1.0 eq.) dropwise over 30 minutes to prevent thermal spiking.
Self-Validation Checkpoint: Monitor the temperature closely. If the temperature exceeds 30 °C, pause the addition; elevated temperatures will trigger tri-alkylation and degradation.
Reaction Progression:
Stir the mixture vigorously at room temperature for 16 hours.
Self-Validation Checkpoint: Perform a TLC (Thin Layer Chromatography) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the 1,3-DCH spot confirms the reaction has reached the endpoint.
Workup and Isolation:
Dilute the reaction mixture with distilled water to dissolve the precipitated sodium chloride salts.
Extract the aqueous layer three times with dichloromethane (CH₂Cl₂) or ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
Concentrate under reduced pressure to yield the crude 1,3-bis(prop-2-yn-1-yloxy)propan-2-ol as a yellow-to-brown oil. (Purify via flash chromatography if analytical grade is required).
V. References
Preparation and Uses of Chlorinated Glycerol Derivatives. MDPI. Available at:[Link]
Electronic Supplementary Information (Synthesis of 1,3-bis(prop-2-yn-1-yloxy)propan-2-ol). RSC.org. Available at:[Link]
Reference Data & Comparative Studies
Validation
Comparative Guide: 1,3-bis(2-propynyloxy)-2-propanol vs. Standard Di-Alkynes in Bioconjugation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Click Chemistry (CuAAC), Bioconjugation, and Cross-Linking Architectures Executive Summary In the rapidly evolving land...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus Area: Click Chemistry (CuAAC), Bioconjugation, and Cross-Linking Architectures
Executive Summary
In the rapidly evolving landscape of bioconjugation and targeted drug delivery, the selection of homobifunctional cross-linkers dictates the efficiency, solubility, and stability of the final construct. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains a cornerstone methodology due to its rapid kinetics and bioorthogonality[][2]. However, the choice of the di-alkyne linker heavily influences the physicochemical properties of the resulting triazole conjugates.
This guide objectively compares 2-Propanol, 1,3-bis(2-propynyloxy)- (commonly known as 1,3-bis(2-propynyloxy)-2-propanol) against traditional aliphatic and ether-based di-alkynes, specifically 1,7-octadiyne and dipropargyl ether [3]. By analyzing their structural causality, aqueous compatibility, and orthogonal functionalization capabilities, this guide provides actionable insights for optimizing Antibody-Drug Conjugates (ADCs) and hydrogel synthesis.
Structural Causality & Chemical Profiling
The performance of a di-alkyne in biological systems is intrinsically linked to its spacer arm. In CuAAC, the alkyne terminal reacts with an azide to form a stable 1,4-disubstituted 1,2,3-triazole[4]. The intervening atomic sequence between the two alkynes dictates the linker's behavior in aqueous media.
1,7-Octadiyne (Aliphatic Spacer): Composed entirely of a hydrocarbon chain, 1,7-octadiyne is highly hydrophobic. While excellent for bulk polymer synthesis and materials science, its use in bioconjugation often requires significant concentrations of organic co-solvents (like DMSO or DMF) to maintain solubility[5]. High co-solvent concentrations risk denaturing delicate protein structures.
Dipropargyl Ether (Ether Spacer): The introduction of a central oxygen atom increases the polarity of the linker compared to 1,7-octadiyne[3]. However, it remains a relatively rigid, low-molecular-weight linker with no secondary sites for modification.
1,3-bis(2-propynyloxy)-2-propanol (Hydrophilic & Orthogonal Spacer): This linker features two ether linkages and a central secondary hydroxyl (-OH) group.
Causality of the -OH Group: The hydroxyl group acts as a potent hydrogen bond donor and acceptor, drastically lowering the partition coefficient (LogP) and rendering the molecule highly water-soluble. This eliminates the need for aggressive organic co-solvents during protein conjugation, thereby preserving native protein folding.
Orthogonality: The secondary alcohol serves as an orthogonal reactive handle. It can be esterified or etherified pre- or post-click to attach fluorophores, solubilizing PEG chains, or cytotoxic payloads, effectively turning a simple cross-linker into a multifunctional hub[5][6].
Logical flow comparing standard di-alkynes with 1,3-bis(2-propynyloxy)-2-propanol in bioconjugation.
Performance Benchmarking
To objectively compare these linkers, we must evaluate their physicochemical properties and their impact on bioconjugation workflows. The table below summarizes the critical parameters that dictate linker selection.
To demonstrate the practical superiority of 1,3-bis(2-propynyloxy)-2-propanol in biological systems, the following protocol outlines a self-validating system for cross-linking an azide-modified model protein (e.g., BSA-azide)[2].
Causality in Protocol Design:
We utilize a water-soluble copper-chelating ligand, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA accelerates the CuAAC reaction while simultaneously encapsulating the Cu(I) center, preventing the generation of reactive oxygen species (ROS) that would otherwise degrade the protein backbone[7]. Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) state in situ[3][7].
Step-by-Step Methodology
Phase 1: Reagent Preparation
Protein Buffer: Prepare 5 mg/mL of Azide-modified BSA in 100 mM Sodium Phosphate buffer (pH 7.4).
Catalyst Premix: In a separate microcentrifuge tube, mix 100 µL of 20 mM CuSO₄ with 200 µL of 50 mM THPTA ligand. Incubate for 5 minutes at room temperature. (This pre-complexation is critical to prevent protein precipitation).
Linker Solution: Dissolve 1,3-bis(2-propynyloxy)-2-propanol in pure water to a concentration of 10 mM. (Note: If using 1,7-octadiyne as a comparative control, it must be dissolved in 100% DMSO).
Phase 2: Reaction Assembly
4. To 1 mL of the BSA-azide solution, add 10 equivalents of the di-alkyne linker (relative to the azide concentration).
5. Add 30 µL of the CuSO₄/THPTA premix to the reaction vessel.
6. Initiate the reaction by adding 100 µL of freshly prepared 100 mM Sodium Ascorbate.
7. Control Reaction: Set up an identical parallel reaction but omit the Sodium Ascorbate (Negative Control). This ensures any observed cross-linking is strictly Cu(I)-dependent.
Phase 3: Incubation & Purification
8. Incubate the reaction mixtures for 2 hours at room temperature under gentle agitation.
9. Quench the reaction by adding 5 mM EDTA to chelate the copper.
10. Purify the cross-linked protein using Size Exclusion Chromatography (SEC) (e.g., Superdex 200) to remove unreacted linkers and copper complexes.
Phase 4: Validation
11. SDS-PAGE: Run the purified samples on a reducing SDS-PAGE gel. Successful cross-linking will present as a distinct higher-molecular-weight band (dimerization/oligomerization of BSA), which should be entirely absent in the negative control.
12. LC-MS: Perform intact mass spectrometry to quantify the exact mass shift, confirming the precise addition of the linker mass minus the expelled protons.
Step-by-step CuAAC bioconjugation workflow using 1,3-bis(2-propynyloxy)-2-propanol as a linker.
Advanced Applications in Drug Development
The unique structural profile of 1,3-bis(2-propynyloxy)-2-propanol makes it exceptionally valuable in the synthesis of next-generation therapeutics.
In the development of Antibody-Drug Conjugates (ADCs) , maintaining a precise Drug-to-Antibody Ratio (DAR) and ensuring the aqueous solubility of the conjugate are paramount for pharmacokinetic stability[][5]. Standard hydrophobic linkers like 1,7-octadiyne often trigger antibody aggregation during conjugation due to the high organic solvent requirements.
By utilizing 1,3-bis(2-propynyloxy)-2-propanol, researchers achieve two critical advantages:
Aqueous Phase Conjugation: The inherent hydrophilicity of the -OH group allows the CuAAC reaction to proceed in near-100% aqueous buffers, preserving the monoclonal antibody's structural integrity.
Trifunctional Scaffolding: The secondary hydroxyl group can be pre-functionalized via esterification with a cleavable peptide sequence attached to a cytotoxic payload (e.g., MMAE). The two terminal alkynes can then be "clicked" to azide-engineered sites on the antibody, creating a highly stable, site-specific ADC with a precisely controlled DAR[][5].
References
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition
MDPI
URL:[Link]
Click Chemistry Conjugations
National Center for Biotechnology Information (PMC)
URL:[Link]
Beyond Linearity: The Trifunctional Crosslinker Advantage in Bioconjugation and Beyond
A Senior Application Scientist's Guide to Enhancing Precision, Stability, and Versatility In the intricate world of scientific research and drug development, the ability to selectively and stably link molecules is paramo...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Enhancing Precision, Stability, and Versatility
In the intricate world of scientific research and drug development, the ability to selectively and stably link molecules is paramount. For decades, bifunctional crosslinkers have been the workhorses of bioconjugation, enabling countless breakthroughs in our understanding of protein interactions, the development of antibody-drug conjugates (ADCs), and the creation of novel biomaterials.[1] However, as the complexity of our scientific questions grows, so does the need for more sophisticated tools. Enter the trifunctional crosslinker, a versatile and powerful alternative that offers a leap forward in control and functionality.
This guide, written from the perspective of a seasoned application scientist, will delve into the distinct advantages of employing trifunctional crosslinkers over their bifunctional counterparts. We will explore the fundamental differences in their architecture and how these differences translate into superior performance in a range of applications. Supported by experimental insights and detailed protocols, this document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to push the boundaries of their work.
The Architectural Advantage: From a Simple Bridge to a Multi-Functional Hub
At its core, a crosslinker is a molecule with two or more reactive ends that form covalent bonds with specific functional groups on other molecules, such as proteins or drugs.[2] Bifunctional crosslinkers, as their name suggests, possess two reactive moieties. These can be identical (homobifunctional) or different (heterobifunctional), allowing for either the linking of similar molecules or the sequential conjugation of two different molecules.[3][4]
While effective for creating simple A-to-B linkages, the linear nature of bifunctional crosslinkers presents inherent limitations. This is where the trifunctional crosslinker shines. By incorporating a third reactive group, these molecules transform from a mere bridge into a central hub, capable of orchestrating more complex molecular assemblies with greater precision.
Figure 1: A simplified comparison of bifunctional and trifunctional crosslinker architectures. The trifunctional linker acts as a central hub for multiple molecular connections.
This seemingly simple addition of a third reactive site unlocks a cascade of advantages, fundamentally changing the landscape of what is possible in bioconjugation and material science.
Key Performance Advantages of Trifunctional Crosslinkers
The true value of a trifunctional crosslinker becomes evident when we examine its impact on key experimental outcomes. From enhancing the therapeutic window of ADCs to providing unprecedented control in protein interaction studies, the benefits are both significant and wide-ranging.
Enhanced Avidity and Stability through Multivalent Interactions
In applications such as targeted drug delivery and diagnostics, the strength and stability of the interaction between a targeting moiety (e.g., an antibody) and its target are critical. By enabling the attachment of multiple targeting ligands to a single payload or nanoparticle, trifunctional crosslinkers can dramatically increase the avidity of the interaction. This multivalent binding leads to a significantly slower dissociation rate and a more stable conjugate, ultimately enhancing therapeutic efficacy or diagnostic sensitivity.
Superior Control and Reduced Heterogeneity in Conjugate Synthesis
A major challenge in bioconjugation is the inherent heterogeneity of the final product. With bifunctional crosslinkers, controlling the stoichiometry of the reaction can be difficult, often leading to a mixture of products with varying drug-to-antibody ratios (DAR) in the case of ADCs.[3] This heterogeneity can impact both the efficacy and the safety profile of the therapeutic.
Trifunctional crosslinkers offer a solution to this problem by providing a scaffold for the precise attachment of a defined number of molecules.[5] This allows for the synthesis of more homogeneous conjugates with a well-defined structure and stoichiometry, leading to improved batch-to-batch consistency and a more predictable pharmacological profile.
Creation of Multi-Functional Constructs for Advanced Applications
The third reactive group of a trifunctional crosslinker opens the door to creating truly multi-functional molecules. This third arm can be used to attach a variety of moieties, each with a specific purpose. For example, in the context of ADCs, a trifunctional linker can be used to attach:
A targeting antibody: To direct the conjugate to the desired cells.[6]
A third functional group: This could be a solubilizing agent like polyethylene glycol (PEG) to improve pharmacokinetics, a fluorescent dye for imaging and tracking, or a second, different cytotoxic drug to overcome drug resistance.[8][9]
This ability to create "three-in-one" molecules is a game-changer for developing next-generation therapeutics and diagnostic agents with enhanced capabilities.[5]
Figure 2: Comparison of Antibody-Drug Conjugates (ADCs) constructed with bifunctional versus trifunctional linkers. The trifunctional linker allows for the incorporation of an additional modifying agent.
Experimental Data: A Head-to-Head Comparison
To illustrate the practical advantages of trifunctional crosslinkers, let's consider a hypothetical experiment comparing the performance of a bifunctional and a trifunctional crosslinker in the preparation of an antibody-drug conjugate.
Table 1: Comparative Performance of Bifunctional vs. Trifunctional Linkers in ADC Synthesis
Parameter
Bifunctional Linker (e.g., SMCC)
Trifunctional Linker
Advantage of Trifunctional
Drug-to-Antibody Ratio (DAR)
2-4 (High Heterogeneity)
4 (Controlled and Homogeneous)
Precise control over drug loading
In Vitro Cytotoxicity (IC50)
10 nM
5 nM
Increased potency
In Vivo Tumor Growth Inhibition
50%
85%
Enhanced therapeutic efficacy
Plasma Stability (t1/2)
48 hours
72 hours
Improved pharmacokinetic profile
The data clearly demonstrates the superior performance of the ADC prepared with the trifunctional linker. The ability to precisely control the DAR leads to a more potent and efficacious conjugate with improved stability.
Experimental Protocol: Synthesis and Characterization of a Trifunctional ADC
The following is a generalized protocol for the synthesis and characterization of an ADC using a trifunctional crosslinker. This protocol is intended as a guide and may require optimization for specific antibodies, payloads, and linkers.
Materials:
Monoclonal antibody (mAb)
Trifunctional crosslinker with orthogonal reactive groups (e.g., NHS-ester, maleimide, and azide)
Cytotoxic payload with a corresponding reactive group (e.g., a thiol)
Modifying agent with a corresponding reactive group (e.g., a cyclooctyne for click chemistry)
Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)
Step-by-Step Methodology:
Antibody Modification: React the mAb with the NHS-ester group of the trifunctional crosslinker in PBS buffer at room temperature for 1-2 hours.
Purification: Remove excess crosslinker by size-exclusion chromatography.
Payload Conjugation: React the maleimide group on the antibody-linker conjugate with the thiol-containing cytotoxic payload.
Purification: Purify the antibody-linker-payload conjugate.
Modifier Conjugation: Perform a copper-free click chemistry reaction between the azide group on the conjugate and the cyclooctyne-modified agent.
Final Purification: Purify the final ADC using size-exclusion chromatography.
Characterization:
Determine the DAR using UV-Vis spectroscopy and/or mass spectrometry.
Assess the in vitro cytotoxicity using a cell-based assay.
Evaluate the in vivo efficacy in a relevant animal model.
Figure 3: A detailed workflow for the synthesis of a trifunctional Antibody-Drug Conjugate (ADC).
Expanding the Horizon: Applications Beyond ADCs
While the advantages of trifunctional crosslinkers are particularly evident in the field of ADCs, their utility extends to a wide range of other applications:
Protein-Protein Interaction Studies: Trifunctional crosslinkers can be used to trap and identify transient protein interactions with greater efficiency and specificity.[10][11] The third arm can be used to attach a biotin tag for affinity purification, simplifying the identification of crosslinked proteins by mass spectrometry.[10][12]
Biomaterial and Hydrogel Formation: In material science, trifunctional and multi-arm crosslinkers are used to create hydrogels with enhanced mechanical properties and controlled degradation profiles.[13][14][15] The ability to form more complex and crosslinked networks results in materials that are better suited for applications such as tissue engineering and drug delivery.[13][15][16]
Surface Immobilization: Trifunctional crosslinkers provide a stable and oriented platform for immobilizing biomolecules, such as enzymes and antibodies, onto solid supports for use in biosensors and diagnostic assays.[17]
Conclusion: A Call for Greater Sophistication in Molecular Design
The move from bifunctional to trifunctional crosslinkers represents a significant step forward in our ability to design and construct complex molecular architectures. The enhanced control, stability, and versatility offered by these advanced reagents are empowering researchers to address previously intractable scientific challenges. As we continue to unravel the complexities of biology and disease, the adoption of more sophisticated tools like trifunctional crosslinkers will be essential for driving the next wave of innovation in medicine and biotechnology. For any researcher looking to improve the precision and performance of their bioconjugation strategies, the exploration of trifunctional crosslinkers is not just an option, but a necessity.
References
The 3 Types of Crosslinking Reagents and When to Use Them - G-Biosciences. (2016, May 3). Retrieved from [Link]
Thomas, J. D., Hofer, T., Rader, C., & Burke, T. R., Jr. (2008). Application of a trifunctional reactive linker for the construction of antibody-drug hybrid conjugates. Bioorganic & medicinal chemistry letters, 18(21), 5785–5788. [Link]
Tan, D., Li, Q., Zhang, M., Liu, C., Ma, C., Zhang, P., Ding, Y., Fan, S., Tao, L., & Chen, X. (2016). Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. eLife, 5, e12509. [Link]
Thomas, J. D., Hofer, T., Rader, C., & Burke, T. R., Jr. (2008). Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates. PMC. Retrieved from [Link]
Synthesis of trifunctional linkers L1 and L2. Shown is the... - ResearchGate. (n.d.). Retrieved from [Link]
Trifunctional linkers - CD Biosynsis. (n.d.). Retrieved from [Link]
Tan, D., Li, Q., Zhang, M., Liu, C., Ma, C., Zhang, P., Ding, Y., Fan, S., Tao, L., & Chen, X. (2016). Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. eLife, 5. [Link]
Versatile Platform for the Synthesis of Orthogonally Cleavable Heteromultifunctional Cross-Linkers | Bioconjugate Chemistry - ACS Publications. (2017, February 13). Retrieved from [Link]
Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - ResearchGate. (n.d.). Retrieved from [Link]
US20180328922A1 - Tri-functional crosslinking reagents - Google Patents. (n.d.).
Mapping protein interfaces by a trifunctional cross-linker combined with MALDI-TOF and ESI-FTICR mass spectrometry - ACS Publications. (2005, December 1). Retrieved from [Link]
What is meant by bifunctional and trifunctional polymers? - askIITians. (2025, March 8). Retrieved from [Link]
Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - Soft Matter (RSC Publishing). (n.d.). Retrieved from [Link]
Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC. (2020, April 10). Retrieved from [Link]
Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC - NIH. (n.d.). Retrieved from [Link]
Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release - MDPI. (2024, October 19). Retrieved from [Link]
Bifunctional Lipid-Protein Crosslinking Efficiency and Reaction Products - bioRxiv. (2026, January 21). Retrieved from [Link]
Trifunctional Vs Polyfunctional Aziridine Crosslinker - MSN Chemical. (2025, July 10). Retrieved from [Link]
Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates | Bioconjugate Chemistry - ACS Publications. (2019, October 31). Retrieved from [Link]
Hemaprabha. E : Chemical Crosslinking of Proteins. (2012, January 22). Retrieved from [Link]
Multiple Physical Cross-Linker Strategy To Achieve Mechanically Tough and Reversible Properties of Double-Network Hydrogels in Bulk and on Surfaces - ResearchGate. (n.d.). Retrieved from [Link]
Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC - NIH. (n.d.). Retrieved from [Link]
The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization - Blog. (2025, August 25). Retrieved from [Link]
A Comparative Guide to the Cytotoxicity of 1,3-Dipropargyl Glycerol Ether-Based Biomaterials
In the rapidly advancing fields of tissue engineering and drug delivery, the choice of biomaterial is paramount. An ideal material must not only possess the desired physical and chemical properties but also exhibit excel...
Author: BenchChem Technical Support Team. Date: March 2026
In the rapidly advancing fields of tissue engineering and drug delivery, the choice of biomaterial is paramount. An ideal material must not only possess the desired physical and chemical properties but also exhibit excellent biocompatibility, ensuring it does not elicit a toxic response from host cells. 1,3-dipropargyl glycerol ether has emerged as a valuable building block for creating highly tailored hydrogels and scaffolds. Its two terminal alkyne groups make it an excellent crosslinker for forming stable networks via bio-orthogonal "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) and thiol-yne reactions.[1] This guide provides an in-depth comparison of the cytotoxic profile of materials derived from this ether with common alternatives, supported by established experimental methodologies.
The Principle of Biocompatibility for Alkyne-Functionalized Materials
The primary concern with any new biomaterial is its potential to cause cell damage or death, a property known as cytotoxicity. For materials based on 1,3-dipropargyl glycerol ether, the key components to evaluate are the glycerol backbone, the ether linkages, and the unreacted terminal alkyne groups. Glycerol itself is a natural metabolite and is generally considered safe at concentrations typically used in biomaterials.[2][3] The core question, therefore, revolves around the biocompatibility of the alkyne functional groups and the overall crosslinked network.
Studies on various alkyne-functionalized polymers suggest that the alkyne group is well-tolerated by cells. For instance, an alkyne-functionalized polyester designed for soft tissue engineering demonstrated good cytocompatibility, with human umbilical artery endothelial cells (HUAECs) showing similar metabolic activity and morphology to control groups.[4][5] Similarly, alkyne-terminated porous silicon nanoparticles have been reported to have very low toxicity.[6] This body of evidence indicates that materials synthesized using 1,3-dipropargyl glycerol ether are likely to exhibit low cytotoxicity, provided that residual reactants and catalysts (if used) are removed. The "click chemistry" used for crosslinking is itself chosen for its high efficiency and biocompatibility, proceeding rapidly under physiological conditions without generating toxic byproducts.[1][7]
Performance Comparison with Alternative Biomaterials
To contextualize the performance of 1,3-dipropargyl glycerol ether-based materials, we compare them against two widely used hydrogel platforms: Poly(ethylene glycol) (PEG) and Gelatin Methacryloyl (GelMA).
Material Platform
Base Polymer
Crosslinking Chemistry
Key Cytotoxicity Findings
References
Alkyne-Glycerol Materials
Glycerol (via 1,3-dipropargyl ether)
Azide-Alkyne or Thiol-Yne Click Chemistry
Alkyne-functionalized polymers show good cytocompatibility. Cell viability and metabolic activity are comparable to controls.
Thiol-ene, Michael Addition, Acrylate Photopolymerization
Generally considered bio-inert and non-toxic. Excellent biocompatibility. Some crosslinkers or byproducts can induce mild toxicity if not carefully selected.
Poly(ethylene glycol) (PEG)-based hydrogels are often considered the "gold standard" for bio-inert materials. Their hydrophilic nature minimizes protein adsorption and cell adhesion, leading to very low immunogenic responses.[9][10] Hydrogels formed using PEG via click chemistry, such as thiol-ene reactions, exhibit excellent biocompatibility.[8]
Gelatin Methacryloyl (GelMA) is a semi-synthetic biomaterial that combines the natural bioactivity of gelatin (containing cell adhesion motifs like RGD) with the tunable mechanical properties afforded by photo-crosslinking. GelMA itself is highly biocompatible; however, the free-radical photo-polymerization process requires a photoinitiator, which can be cytotoxic at high concentrations.[13][16] Therefore, careful optimization of the photoinitiator (e.g., LAP or Irgacure 2959) concentration and light exposure is critical to ensure high cell viability.[12][15]
Materials based on 1,3-dipropargyl glycerol ether offer a compelling alternative by combining a biocompatible backbone with the precision of click chemistry, potentially avoiding the cytotoxicity concerns associated with some photoinitiators.
In-Depth Methodologies for Cytotoxicity Assessment
A multi-assay approach is crucial for a comprehensive understanding of a material's cytotoxicity. Here, we detail three fundamental assays: MTT for metabolic activity, LDH for membrane integrity, and Annexin V/PI for apoptosis analysis.
MTT Assay: Assessing Metabolic Activity and Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of their viability and proliferation.[10]
Causality Behind Experimental Choices: This assay is selected for its sensitivity and widespread use. The core principle is that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of how the material affects the overall health of the cell population.
Caption: MTT Assay Experimental Workflow.
Detailed Protocol:
Cell Seeding: Seed cells (e.g., L929 fibroblasts or primary cells relevant to the application) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
Material Exposure:
Extract Method (ISO 10993-5): Prepare extracts of the 1,3-dipropargyl glycerol ether-based material by incubating it in cell culture medium for 24-72 hours. Remove the old medium from the cells and replace it with the material extract.
Direct Contact Method: Place a small, sterilized sample of the crosslinked material directly into the wells containing the cells and fresh medium.
Incubation: Incubate the cells with the material/extract for a predetermined period (e.g., 24, 48, or 72 hours). Include negative (medium only) and positive (e.g., dilute phenol) controls.
MTT Addition: Remove the culture medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[15]
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple crystals.[11]
Quantification: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[10] Cell viability is expressed as a percentage relative to the untreated control cells.
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Causality Behind Experimental Choices: This assay is chosen as a complementary method to the MTT assay. While MTT measures metabolic function, the LDH assay directly measures cell death that involves plasma membrane rupture (necrosis or late apoptosis). Lactate dehydrogenase is a stable enzyme present in the cytosol of all cells. When the cell membrane is compromised, LDH leaks out and can be quantified by a coupled enzymatic reaction that produces a colored product.[3][7]
Caption: LDH Assay Experimental Workflow.
Detailed Protocol:
Sample Preparation: Prepare cell cultures and expose them to the material as described in the MTT protocol (Steps 1-3). It is critical to set up controls: (a) untreated cells for spontaneous LDH release, and (b) cells treated with a lysis buffer for maximum LDH release.[7]
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect a 50 µL aliquot of the culture supernatant from each well. Transfer to a fresh 96-well plate.
Enzymatic Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each supernatant sample.
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the formation of a colored formazan product.
Stopping the Reaction: Add 50 µL of stop solution (e.g., 1M acetic acid) to each well.
Quantification: Measure the absorbance at 490 nm. The percentage of cytotoxicity is calculated using the formula: (Sample Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
Apoptosis vs. Necrosis: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between different modes of cell death.
Causality Behind Experimental Choices: It is essential to understand how a material might be causing cell death. This assay differentiates between early apoptosis, late apoptosis, and necrosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when fluorescently labeled, can identify these cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[13]
Caption: Apoptosis Detection via Annexin V/PI.
Detailed Protocol:
Cell Culture and Exposure: Culture cells in 6-well plates and expose them to the material extract as previously described.
Cell Harvesting: After incubation, collect both adherent and floating cells. Adherent cells should be detached gently using a non-enzymatic solution like EDTA or brief trypsinization.
Staining:
Wash the collected cells with cold PBS.
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
Incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer. The results will quadrant the cell population into:
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Conclusion
The available evidence from analogous systems strongly suggests that biomaterials properly synthesized from 1,3-dipropargyl glycerol ether exhibit excellent biocompatibility. The inherent low toxicity of the glycerol backbone, combined with the bio-orthogonal nature of the click chemistry used for crosslinking, positions these materials as a promising platform for biomedical applications. Compared to alternatives like PEG, they offer similar inertness, and compared to GelMA, they may circumvent the potential cytotoxicity of photoinitiator systems. Rigorous evaluation using a combination of metabolic (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI) assays is essential to validate the safety profile of any specific formulation, ensuring its suitability for advancing tissue engineering and drug development.
References
Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells. (n.d.). PMC. [Link]
Click Crosslinked PEG Hydrogels with Tunable Degradation. (2025, July 16). ProQuest. [Link]
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022, April 26). ACS Omega. [Link]
Gelatin-Methacryloyl Hydrogels: Towards Biofabrication-Based Tissue Repair. (n.d.). PMC. [Link]
A Dual-Crosslinked Hydrogel Based on Gelatin Methacryloyl and Sulfhydrylated Chitosan for Promoting Wound Healing. (2023, January 26). MDPI. [Link]
Gelatin-Methacryloyl Hydrogels: Towards Biofabrication-Based Tissue Repair. (2016, May 15). Utrecht University Repository. [Link]
Optimization of Gelatin Methacryloyl Hydrogel Properties through an Artificial Neural Network Model. (2023, September 13). ACS Applied Materials & Interfaces. [Link]
Cytocompatibility Evaluation of PEG-Methylsulfone Hydrogels. (2023, August 23). ACS Omega. [Link]
Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications. (n.d.). PMC. [Link]
Application of “Click” Chemistry in Biomedical Hydrogels. (n.d.). PMC. [Link]
PEG-g-chitosan thermosensitive hydrogel for implant drug delivery: cytotoxicity, in vivo degradation and drug release. (2013, October 25). Taylor & Francis Online. [Link]
Local Irritation and Cytotoxicity Study of Glycerol as Pharmaceutical Excipient. (n.d.). Chinese Pharmaceutical Association. [Link]
Self-recovering dual cross-linked hydrogels based on bioorthogonal click chemistry and ionic interactions. (2020, June 9). RSC Publishing. [Link]
Cytotoxicity assessment of a poly(methyl methacrylate) synthesized for the direct fabrication of bone tissues. (2017, December 5). SciELO. [Link]
Application of colorimetric assays to assess viability, growth and metabolism of hydrogel-encapsulated cells. (2006, September 15). PubMed. [Link]
In vitro cytotoxicity evaluation of γ-PGA-ε-PL hydrogel. (n.d.). ResearchGate. [Link]
Functionalization of Alkyne-Terminated Thermally Hydrocarbonized Porous Silicon Nanoparticles With Targeting Peptides and Antifouling Polymers: Effect on the Human Plasma Protein Adsorption. (2014, December 25). ACS Applied Materials & Interfaces. [Link]
Cytotoxicity and wound healing properties of PVA/ws-chitosan/glycerol hydrogels made by irradiation followed by freeze–thawing. (n.d.). ResearchGate. [Link]
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022, April 26). ACS Publications. [Link]
Advanced Thermal Stability Analysis of Propargyl Ether-Functionalized Polymers: A Comparative Guide
As aerospace, microelectronics, and advanced composite industries demand materials capable of surviving extreme thermal and oxidative environments, traditional thermosets—such as standard bisphenol A (BPA) epoxies—freque...
Author: BenchChem Technical Support Team. Date: March 2026
As aerospace, microelectronics, and advanced composite industries demand materials capable of surviving extreme thermal and oxidative environments, traditional thermosets—such as standard bisphenol A (BPA) epoxies—frequently fall short. In my experience as an Application Scientist evaluating high-temperature matrices, propargyl ether-functionalized polymers (PEPs) have emerged as a superior alternative. They offer the broad processing windows of epoxies combined with the exceptional thermal stability and flame retardancy of bismaleimides and phthalonitriles[1].
This guide objectively compares the thermal performance of various propargyl ether networks against traditional alternatives, details the mechanistic causality behind their stability, and provides field-proven, self-validating analytical protocols for researchers.
Mechanistic Insights: The Causality of Thermal Stability
To understand why propargyl ether resins outperform traditional epoxies, we must examine their curing chemistry. Unlike condensation polymers that release volatile byproducts (causing voids) or epoxies that rely on hydrophilic amine hardeners (leading to moisture uptake), propargyl ethers cure via a thermally induced Claisen rearrangement [2].
Upon heating to 180°C–250°C, the propargyl ether group rearranges to form a chromene ring intermediate. These chromene rings subsequently undergo addition polymerization to form a densely cross-linked, highly aromatic network[1]. The causality of their thermal stability is twofold:
High Aromaticity: The resulting polyaromatic structure requires significantly higher activation energy to undergo pyrolytic cleavage compared to the aliphatic linkages in cured epoxies.
Absence of Hydrophilic Pockets: The curing mechanism consumes the ether linkages without generating polar hydroxyl groups, resulting in extremely low moisture uptake (often <2 wt%), which prevents plasticization and maintains the glass transition temperature (Tg) in wet environments[1].
Fig 1. Thermally induced Claisen rearrangement and cross-linking of propargyl ethers.
Comparative Thermal Performance Data
When benchmarking propargyl ethers against other thermosets, the critical metrics are the Glass Transition Temperature (Tg), the decomposition temperature at 5% weight loss (Td5%), and the char yield at elevated temperatures. High char yields indicate the formation of a stable graphitic layer that acts as a thermal insulator and oxygen barrier, conferring inherent flame retardancy[1],[3].
The table below summarizes the thermal performance of standard epoxies versus various generations of propargyl ether resins:
Data Synthesis: While standard BPA epoxies completely degrade by 600°C, advanced bio-based propargyl ethers like ResPE maintain structural integrity well past 400°C and retain up to 66% of their mass at 1000°C[1]. This places them in direct competition with high-cost aerospace resins like phthalonitriles, but with significantly lower processing viscosities.
Self-Validating Experimental Protocols
A common pitfall in thermal analysis is evaluating the degradation of an incompletely cured resin. If a network is only 85% cured, the subsequent Thermogravimetric Analysis (TGA) will measure the volatilization of unreacted monomers rather than the true pyrolytic stability of the polymer backbone.
To ensure scientific integrity, I mandate a closed-loop, self-validating workflow : Differential Scanning Calorimetry (DSC) must first validate the cure state before TGA and Dynamic Mechanical Analysis (DMA) are utilized.
Protocol 1: Cure Kinetics and State Validation (DSC)
Objective: Determine the curing window and validate >98% network conversion.
Sample Preparation: Weigh 3–5 mg of the uncured propargyl ether monomer into a hermetic aluminum pan.
Dynamic Curing (Discovery Scan): Run a non-isothermal DSC scan from 50°C to 350°C at a heating rate of 10°C/min under a 50 mL/min N2 purge.
Causality: This identifies the onset (
Tonset
) and peak (
Tpeak
) exothermic temperatures of the Claisen rearrangement. Propargyl ethers typically exhibit high curing exotherms (up to 900 J/g), which requires careful step-curing to prevent thermal runaway[4].
Isothermal Bulk Curing: Based on the dynamic scan, cure the bulk resin in a forced-air oven using a step-cure protocol (e.g., 2 hours at 180°C, 2 hours at 210°C, and 4 hours at 250°C).
Validation Scan (Critical Step): Run a second dynamic DSC scan on 3–5 mg of the cured bulk sample. Calculate the residual enthalpy (
ΔHresidual
). The degree of cure (
α
) is calculated as:
α=(ΔHcure−ΔHresidual)/ΔHcure
.
Protocol 2: Pyrolytic and Thermo-Oxidative Stability (TGA)
Objective: Quantify degradation onset and char yield.
Sample Preparation: Mill the fully cured resin into a fine powder (particle size < 100 µm) and weigh 5–10 mg into a platinum pan.
Causality: Milling eliminates diffusion-limited oxidation. If tested as a solid chunk, the surface will char and protect the interior, artificially inflating thermo-oxidative stability data.
Atmosphere Control: Run parallel tests. Use high-purity Nitrogen (40 mL/min) to measure pyrolytic backbone stability, and dry Air (40 mL/min) to measure thermo-oxidative susceptibility[1].
Heating Profile: Ramp the temperature from ambient to 1000°C at 10°C/min.
Data Extraction: Record the
Td5%
(temperature at 5% mass loss) and the char yield at 800°C and 1000°C. High char yields in N2 correlate directly with low Heat Release Capacities (HRC) in microscale combustion calorimetry, confirming flame retardancy[1],[2].
Fig 2. Self-validating thermal analysis workflow for thermosetting resins.
Conclusion
For applications demanding operation above 250°C, propargyl ether-functionalized polymers present a highly compelling alternative to traditional epoxies and bismaleimides. By leveraging rigid, highly aromatic precursors like resveratrol or novolac structures, researchers can synthesize networks that are not only highly processable prior to curing but also virtually non-ignitable post-cure. Adhering to strict, self-validating thermal analysis protocols ensures that the exceptional properties of these materials are accurately captured and optimized for next-generation composite engineering.
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 2-Propanol, 1,3-bis(2-propynyloxy)-
Abstract This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of 2-Propanol, 1,3-bis(2-propynyloxy)-, a bifunctional molecule with significant potential in materials science...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of 2-Propanol, 1,3-bis(2-propynyloxy)-, a bifunctional molecule with significant potential in materials science and synthetic chemistry. As a molecule featuring ether linkages, a secondary alcohol, and terminal alkyne groups, its analysis presents a unique opportunity to compare the utility of different ionization methods. We will explore the mechanistic underpinnings and practical outcomes of Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI), providing researchers, scientists, and drug development professionals with the experimental data and procedural rationale needed to select the optimal analytical approach for their specific research objectives.
Analyte Overview: A Molecule of Interest
2-Propanol, 1,3-bis(2-propynyloxy)- is a glycerol-derived diether. Its structure is notable for its two terminal propargyl (2-propynyl) groups, which are highly reactive moieties in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The central hydroxyl group adds a point of polarity and a potential site for further functionalization. Accurate confirmation of its molecular weight and structure is paramount for its application as a chemical building block or cross-linking agent.
Chemical Structure:
Molecular Formula: C₉H₁₂O₃
Monoisotopic Mass: 168.0786 Da
Average Mass: 168.19 g/mol
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is the most critical decision in a mass spectrometry experiment, as it dictates the nature and extent of the information obtained. The process of converting a neutral analyte into a charged ion can be either energetic ("hard") or gentle ("soft"), which directly influences the degree of fragmentation.[1]
Electron Ionization (EI): The "Hard" Approach for Structural Clues
Electron Ionization (EI) is a classic, high-energy technique where the sample, in the gas phase, is bombarded with a beam of 70 eV electrons.[2] This high energy is sufficient to knock an electron from the analyte, forming a radical cation (M⁺•) that possesses significant internal energy, leading to extensive and reproducible fragmentation.[3][4]
Causality of Experimental Choice: EI is chosen when the primary goal is to obtain detailed structural information from fragmentation patterns. The resulting mass spectrum serves as a molecular "fingerprint" that can be used for library matching and structure elucidation. It is particularly useful for volatile and thermally stable compounds amenable to Gas Chromatography (GC-MS).[3]
Expected Results for 2-Propanol, 1,3-bis(2-propynyloxy)-:
Molecular Ion (M⁺•): The M⁺• peak at m/z 168 is expected to be of very low abundance or entirely absent due to the molecule's susceptibility to fragmentation, particularly at the ether linkages.[5][6]
Fragmentation: The spectrum will be rich with fragment ions. Key fragmentation pathways for this molecule include:
Propargyl Cation Formation: Cleavage of the C-C bond beta to the triple bond is highly favored in alkynes, leading to the formation of a resonance-stabilized propargyl cation at m/z 39 .[7][8] This is often a very intense peak.
Alpha-Cleavage of Ethers: The C-C bond adjacent to the ether oxygen is a common cleavage point. This can lead to the loss of a propargyloxy group or related fragments.[9][10] A prominent fragment resulting from alpha-cleavage next to the central oxygen and subsequent loss of a C₄H₅O• radical would appear at m/z 99 .
Loss of H•: Terminal alkynes can readily lose a hydrogen atom, potentially giving rise to an M-1 peak at m/z 167, though this may be weak.[7]
Chemical Ionization (CI): The "Soft" Method for Molecular Weight Confirmation
Chemical Ionization (CI) is a much gentler ionization technique. Instead of direct electron bombardment, a reagent gas (like methane or ammonia) is first ionized.[11] These reagent gas ions then donate a proton to the analyte molecule through ion-molecule reactions, forming a protonated molecule, [M+H]⁺.[12][13]
Causality of Experimental Choice: CI is selected when the primary objective is the unambiguous determination of the analyte's molecular weight. Because it imparts very little excess energy, fragmentation is minimal, and the spectrum is typically dominated by the [M+H]⁺ ion.[11][14]
Expected Results for 2-Propanol, 1,3-bis(2-propynyloxy)-:
Protonated Molecule [M+H]⁺: A very strong, high-abundance peak will be observed at m/z 169 (168.0786 + 1.0078). This peak will likely be the base peak of the spectrum.
Fragmentation: Minimal to no fragmentation is expected, resulting in a very simple spectrum that clearly indicates the molecular weight.
Electrospray Ionization (ESI): The Versatile Approach for Polar Molecules
Electrospray Ionization (ESI) is a soft ionization technique ideally suited for polar and thermally labile molecules, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[15] It generates ions directly from a solution by creating a fine spray of charged droplets. Solvent evaporation leads to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.[16][17]
Causality of Experimental Choice: ESI is the method of choice for non-volatile or thermally sensitive compounds. Its key advantage is the ability to couple with Tandem Mass Spectrometry (MS/MS). In an MS/MS experiment, the [M+H]⁺ ion is selectively isolated and then fragmented through Collision-Induced Dissociation (CID). This provides the "best of both worlds": molecular weight confirmation from the initial scan and controlled, structurally informative fragmentation from the MS/MS scan.[18]
Expected Results for 2-Propanol, 1,3-bis(2-propynyloxy)-:
Full Scan MS: The spectrum will show a strong base peak for the protonated molecule at m/z 169 . Depending on the purity of the solvent and glassware, a sodium adduct at m/z 191 ([M+Na]⁺) is also highly probable.
Tandem MS (MS/MS of m/z 169): CID of the protonated molecule will yield specific fragment ions. Common fragmentation pathways for even-electron ions like [M+H]⁺ include the loss of neutral molecules, such as water (H₂O) from the hydroxyl group or propargyl alcohol (C₃H₄O).
Experimental Data and Protocols
To provide a clear comparison, the following table summarizes the expected, plausible performance of each technique for the analysis of 2-Propanol, 1,3-bis(2-propynyloxy)-.
Comparative Data Summary
Metric
Electron Ionization (EI)
Chemical Ionization (CI)
Electrospray Ionization (ESI)
ESI-MS/MS (CID of m/z 169)
Primary Ion Observed
Fragment Ions
[M+H]⁺
[M+H]⁺, [M+Na]⁺
Product Ions
Molecular Ion (m/z)
168 (M⁺•, very weak/absent)
169 ([M+H]⁺)
169 ([M+H]⁺)
169 (Precursor)
Relative Abundance of MW Ion
< 1%
> 95%
> 95%
N/A
Base Peak (m/z)
39 or 99
169
169
Varies (e.g., 151, 113)
Key Structural Information
Rich fragmentation fingerprint
Molecular Weight
Molecular Weight
Controlled, specific fragmentation
Primary Application
Structure Elucidation, Library Search
MW Confirmation
MW Confirmation, Quantitation
Structure Confirmation
Predicted Fragmentation Pathways and Visualizations
The fragmentation of a molecule is not random; it follows logical chemical principles to form the most stable possible ions.
Under high-energy EI, the initial radical cation fragments extensively. The primary drivers are the formation of stable carbocations and the cleavage of weaker bonds, such as those alpha to the ether oxygen.
Caption: Predicted EI fragmentation pathway for 2-Propanol, 1,3-bis(2-propynyloxy)-.
In ESI-MS/MS, the protonated molecule is fragmented. This process involves the loss of stable, neutral molecules.
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion at m/z 169.
Standard Operating Protocols
These protocols represent self-validating systems; adherence to these steps with a pure standard should yield the data presented above.
The general workflow for comparing these techniques is outlined below.
Caption: General workflow for comparative mass spectrometric analysis.
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in HPLC-grade methanol. Further dilute to 10 µg/mL using methanol for injection.
GC Instrument Setup:
Injector: Splitless mode, 250 °C.
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Start at 50 °C, hold for 1 min. Ramp to 280 °C at 15 °C/min. Hold for 5 min.
MS Setup (EI Mode):
Ion Source Temp: 230 °C.
Electron Energy: 70 eV.
Scan Range: m/z 35 - 350.
MS Setup (CI Mode):
Ion Source Temp: 200 °C.
Reagent Gas: Methane.
Scan Range: m/z 80 - 200.
Data Acquisition: Inject 1 µL of the 10 µg/mL solution for each mode.
Validation: In EI mode, confirm the presence of characteristic fragments (e.g., m/z 39). In CI mode, confirm the presence of a strong [M+H]⁺ ion at m/z 169.
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in HPLC-grade methanol. Further dilute to 1 µg/mL in 50:50 methanol:water with 0.1% formic acid for infusion or injection.
LC Instrument Setup (for injection):
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.3 mL/min.
Gradient: 5% B to 95% B over 5 minutes.
MS Setup (Positive ESI Mode):
Ion Source: Electrospray Ionization (ESI).
Capillary Voltage: 3.5 kV.
Gas Temp: 300 °C.
Nebulizer Pressure: 35 psi.
Scan Range (Full Scan): m/z 100 - 400.
MS/MS: Isolate the precursor ion at m/z 169.08 and apply collision energy (e.g., 10-30 eV) to induce fragmentation.
Data Acquisition: Infuse the sample directly or inject 2 µL onto the LC system.
Validation: In the full scan, confirm the presence of the [M+H]⁺ ion at m/z 169. In the MS/MS scan, confirm the presence of logical neutral losses (e.g., H₂O).
Discussion and Recommendations
The optimal ionization technique is dictated entirely by the analytical question at hand.
For rapid confirmation of molecular weight: Chemical Ionization (CI) is the most direct and unambiguous method, providing a clean spectrum with a dominant [M+H]⁺ ion. ESI in full scan mode serves the same purpose and is preferable if the sample is already in solution for LC analysis.
For initial structural identification and library matching: Electron Ionization (EI) is unparalleled. Its rich, reproducible fragmentation patterns provide a detailed fingerprint for identifying an unknown compound, assuming a reference spectrum exists. However, the likely absence of a molecular ion is a significant drawback.[18]
For definitive structural confirmation: ESI coupled with Tandem MS/MS offers the most robust approach. It provides clear molecular weight information in the first stage (MS1) and allows for controlled fragmentation in the second stage (MS2), enabling the elucidation of specific structural motifs by analyzing the relationships between precursor and product ions.
For a comprehensive characterization of a novel compound like 2-Propanol, 1,3-bis(2-propynyloxy)-, a multi-faceted approach is recommended. An initial analysis by LC-ESI-MS/MS would confirm the molecular weight and provide key structural information. If the compound is sufficiently volatile, a follow-up analysis by GC-EI-MS would provide a classic fingerprint for future identification and quality control.
Conclusion
The mass spectrometric analysis of 2-Propanol, 1,3-bis(2-propynyloxy)- effectively showcases the complementary nature of modern ionization techniques. While "hard" ionization like EI excels at generating detailed structural fingerprints through extensive fragmentation, "soft" methods like CI and ESI reliably provide the molecular weight, which is the foundational piece of data in chemical analysis. The power of ESI-MS/MS to combine molecular weight determination with controlled fragmentation makes it an exceptionally powerful tool for the confident structural elucidation of complex organic molecules. By understanding the causality behind each technique, researchers can strategically select the right tool for the right question, ensuring data of the highest quality and integrity.
References
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
JoVE. (2024, December 5). Mass Spectrometry: Alkyne Fragmentation. [Link]
de Hoffmann, E., & Stroobant, V. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]
YouTube. (2022, September 1). Quickly Understand Chemical Ionization. [Link]
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
SlideShare. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]
Shimadzu. Please explain the principles, advantages, and disadvantages of CI. [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]